BCR-ABL-IN-2
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-6-[3-tert-butyl-5-[(2,3-dichlorophenyl)carbamoylamino]pyrazol-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-24(2,3)19-11-20(29-23(34)28-17-6-4-5-16(25)21(17)26)31(30-19)15-8-7-13-12-27-18(22(32)33)10-14(13)9-15/h4-9,11,18,27H,10,12H2,1-3H3,(H,32,33)(H2,28,29,34)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUVVEBHULJOFP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CNC(C4)C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC4=C(CN[C@@H](C4)C(=O)O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BCR-ABL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCR-ABL-IN-2, also known as DCC-2036 and Rebastinib, is a potent, orally bioavailable, type II tyrosine kinase inhibitor (TKI) targeting the BCR-ABL1 fusion protein. The BCR-ABL1 oncoprotein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). This compound was specifically designed as a "switch-control" inhibitor to effectively target not only the wild-type BCR-ABL1 kinase but also the clinically significant T315I "gatekeeper" mutant, which confers resistance to many first and second-generation TKIs. This guide provides a comprehensive overview of the mechanism of action of this compound, its cellular targets, and the key experimental methodologies used in its characterization.
Core Mechanism of Action
This compound functions as a non-ATP-competitive inhibitor that stabilizes the inactive "DFG-out" (Asp-Phe-Gly out) conformation of the ABL kinase domain.[1] In this conformation, the DFG motif is flipped, and the activation loop adopts a closed, non-productive state, preventing the kinase from adopting its active conformation required for substrate phosphorylation. This "switch-control" mechanism is distinct from type I inhibitors that compete with ATP in the active conformation.
The chemical structure of this compound incorporates key features that facilitate this unique binding mode:
-
A urea moiety that forms a hydrogen bond with the conserved K271-E286 salt bridge in the ABL1 kinase domain.
-
A t-butyl group that binds to a hydrophobic pocket.
-
A 2,3-dichlorophenyl ring that stabilizes the DFG-out conformation by interacting with phenylalanine F382.
This binding mode allows this compound to circumvent the steric hindrance posed by the isoleucine residue in the T315I mutant, which blocks the binding of many other TKIs.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against wild-type BCR-ABL, the T315I mutant, and other clinically relevant mutants, as well as its selectivity profile across a panel of kinases.
Table 1: Biochemical Inhibitory Activity of this compound (DCC-2036) against ABL1 Kinase
| Target Kinase | IC50 (nM) |
| ABL1 (native, unphosphorylated) | 0.8 |
| ABL1 (native, phosphorylated) | 2 |
| ABL1 T315I (unphosphorylated) | 5 |
| ABL1 T315I (phosphorylated) | 4 |
| ABL1 H396P | 1.4 |
Data sourced from Chan et al., 2011 and supplier technical data sheets.
Table 2: Cellular Proliferative IC50 Values of this compound (DCC-2036)
| Cell Line | BCR-ABL Status | IC50 (nM) |
| Ba/F3 | BCR-ABL (native) | 19 |
| Ba/F3 | BCR-ABL T315I | 63 |
| Ba/F3 | BCR-ABL E255V | 45 |
| Ba/F3 | BCR-ABL Y253F | 74 |
| K562 | BCR-ABL (native) | 5.5 |
Data sourced from Eide et al., 2011 and supplier technical data sheets.
Table 3: Off-Target Kinase Inhibition Profile of this compound (DCC-2036)
| Kinase | IC50 (nM) |
| KDR (VEGFR2) | 4 |
| FLT3 | 2 |
| TIE2 | 6 |
| SRC | 34 |
| LYN | 29 |
| FGR | 38 |
| HCK | 40 |
| p38α | 43 |
| B-Raf | 230 |
Data sourced from supplier technical data sheets.
Signaling Pathways Modulated by this compound
The constitutive activation of BCR-ABL1 leads to the dysregulation of multiple downstream signaling pathways that promote cell proliferation, survival, and inhibit apoptosis. By inhibiting BCR-ABL1, this compound effectively downregulates these oncogenic signaling cascades.
BCR-ABL Downstream Signaling Network
The diagram below illustrates the major signaling pathways activated by BCR-ABL1 and the point of inhibition by this compound.
Caption: BCR-ABL1 signaling pathways inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Autophosphorylation Assay
This biochemical assay directly measures the ability of this compound to inhibit the catalytic activity of the ABL kinase.
Workflow Diagram:
Caption: Workflow for the in vitro kinase autophosphorylation assay.
Detailed Protocol:
-
Enzyme Preparation: Purified, full-length wild-type ABL1 or T315I mutant ABL1 is dephosphorylated prior to the assay.
-
Inhibitor Preparation: A 10-point serial dilution of this compound is prepared in DMSO.
-
Reaction Setup: The kinase is incubated with varying concentrations of this compound in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) for a pre-determined time at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]-ATP to a final concentration of 10 µM.
-
Incubation: The reaction mixture is incubated for 30-60 minutes at 30°C.
-
Quenching: The reaction is terminated by the addition of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: The reaction products are resolved by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, autophosphorylated kinase.
-
Data Analysis: The intensity of the bands is quantified using densitometry. The percentage of inhibition at each drug concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of BCR-ABL-dependent leukemia cell lines.
Workflow Diagram:
References
Stabilizing the Inactive State: A Technical Guide to BCR-ABL-IN-2, a DFG-out Conformation-Specific Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BCR-ABL-IN-2, a potent inhibitor of the BCR-ABL kinase. The document focuses on its mechanism of action, which involves the stabilization of the "DFG-out" inactive conformation, a key strategy in overcoming resistance to certain tyrosine kinase inhibitors. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Concept: The DFG-out Conformation and Inhibitor Action
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML). A critical structural element for its catalytic activity is the DFG (Asp-Phe-Gly) motif within the activation loop. In its active state ("DFG-in"), the aspartate residue points into the ATP-binding site. However, the kinase can adopt an inactive conformation where the DFG motif is flipped ("DFG-out"), altering the topology of the active site. Type II kinase inhibitors, such as this compound, selectively bind to and stabilize this inactive DFG-out conformation, preventing the kinase from adopting its active state.
This compound was identified as a potent inhibitor of ABL1 kinase, demonstrating a mechanism consistent with that of a "switch-control" inhibitor. Its chemical structure incorporates a 2,3-dichlorophenyl ring designed to stabilize the phenylalanine residue (F382) of the DFG motif in the DFG-out position. This mode of inhibition is crucial for its activity against not only the native kinase but also against certain clinically relevant mutants, such as the T315I "gatekeeper" mutation, albeit with reduced potency.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against the native ABL1 kinase and the T315I mutant, as well as a panel of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| ABL1 (native) | 57 |
| ABL1 (T315I) | 773 |
| KDR (VEGFR2) | 1800 |
| B-Raf | 230 |
| p38α | 43 |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and similar DFG-out inhibitors.
In Vitro ABL1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ABL1 kinase.
Materials:
-
Recombinant human ABL1 enzyme (native or mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for ABL1)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagents (e.g., HTRF-based, using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add a defined amount of ABL1 enzyme to each well of the assay plate.
-
Add the diluted test compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate to each well. The final ATP concentration should be at or near the Km for ABL1.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable HTRF-compatible plate reader, measuring the emission at both acceptor and donor wavelengths.
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Ba/F3 Cellular Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of the BCR-ABL kinase for their survival and growth.
Materials:
-
Ba/F3 murine pro-B cells engineered to express human BCR-ABL (native or mutant)
-
Growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Culture the BCR-ABL-expressing Ba/F3 cells in growth medium.
-
Harvest the cells and wash them to remove any residual growth factors.
-
Resuspend the cells in fresh medium and seed them into 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in the growth medium and add them to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
The following diagrams illustrate the BCR-ABL signaling pathway and a conceptual workflow for the in vitro kinase inhibition assay.
Caption: BCR-ABL Signaling Pathway and Point of Inhibition.
Discovery and Development of BCR-ABL-IN-2: A Novel Tyrosine Kinase Inhibitor for Chronic Myeloid Leukemia
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of BCR-ABL-IN-2, a potent and selective inhibitor of the BCR-ABL fusion protein. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
Introduction: The Role of BCR-ABL in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2][3][4] This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase, the BCR-ABL oncoprotein.[1][5][6] The deregulated kinase activity of BCR-ABL is a primary driver of CML pathogenesis, activating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation, reduced apoptosis, and genomic instability.[1][7][8][9] Key signaling pathways aberrantly activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[1][7][8][9][10] The central role of BCR-ABL in CML has made it a critical therapeutic target, leading to the development of highly effective tyrosine kinase inhibitors (TKIs).[3][11]
The Discovery of this compound
This compound was identified through a structure-based drug design and optimization program aimed at discovering a novel, potent, and selective inhibitor with activity against both wild-type and clinically relevant mutant forms of BCR-ABL. The development process followed a logical workflow from initial screening to preclinical evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the BCR-ABL Inhibitor: BCR-ABL-IN-2 (DCC-2036/Rebastinib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCR-ABL-IN-2, also known as DCC-2036 and Rebastinib, is a potent, orally bioavailable, type II tyrosine kinase inhibitor that targets the BCR-ABL fusion oncoprotein. This oncoprotein is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). This compound distinguishes itself as a "switch-control" inhibitor, binding to the kinase domain in its inactive (DFG-out) conformation. This mechanism of action allows it to overcome resistance to first and second-generation ATP-competitive inhibitors, most notably the T315I gatekeeper mutation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name N-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-N'-(3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-yl)urea. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₂₈FN₇O₃ |
| Molecular Weight | 553.59 g/mol |
| CAS Number | 1020172-07-9 |
| SMILES | CN(C)C(=O)c1cncc(Oc2ccc(NC(=O)Nc3cc(C(C)(C)C)nn3-c4ccc5ncccc5c4)c(F)c2)c1 |
| InChI Key | WVXNSAVVKYZVOE-UHFFFAOYSA-N |
Mechanism of Action
This compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the ABL kinase domain. This is in contrast to type I inhibitors, such as imatinib, which bind to the active "DFG-in" conformation. The "DFG" motif refers to a conserved Asp-Phe-Gly sequence at the start of the activation loop of the kinase.
In the DFG-out conformation, the phenylalanine residue of the DFG motif is flipped out of its canonical position, creating a hydrophobic pocket that is not present in the active conformation. This compound exploits this unique conformation, allowing it to bind with high affinity and selectivity. This "switch-control" inhibition effectively locks the kinase in an inactive state, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[1]
A critical advantage of this mechanism is the ability of this compound to inhibit the T315I mutant of BCR-ABL. The T315I "gatekeeper" mutation, where threonine at position 315 is replaced by a bulkier isoleucine residue, sterically hinders the binding of many ATP-competitive inhibitors. By binding to a different conformation and utilizing the DFG-out pocket, this compound circumvents this resistance mechanism.[1][2]
Biological Activity
The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 3.1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| Wild-type ABL1 | 0.8 |
| T315I mutant ABL1 | 4 |
| SRC | 34 |
| LYN | 29 |
| FGR | 38 |
| HCK | 40 |
| KDR (VEGFR2) | 4 |
| FLT3 | 2 |
| Tie-2 | 6 |
| c-Kit | 480 |
Data compiled from multiple sources.[1][2]
Table 3.2: Cellular Activity
| Cell Line | Target | Assay | IC₅₀ (nM) |
| Ba/F3 | Wild-type BCR-ABL | Proliferation | 5.4 |
| Ba/F3 | T315I BCR-ABL | Proliferation | 13 |
| K562 | Wild-type BCR-ABL | Proliferation | 5.5 |
Data compiled from multiple sources.[2]
Experimental Protocols
In Vitro ABL1 Kinase Autophosphorylation Assay (Radioactive)
This protocol outlines a method to assess the direct inhibitory effect of this compound on ABL1 kinase autophosphorylation using a radioactive isotope.
Materials:
-
Recombinant human ABL1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound (or other inhibitors) dissolved in DMSO
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager screen and scanner
Procedure:
-
Prepare a reaction mixture containing kinase buffer and recombinant ABL1 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for ABL1.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the radioactive signal in the band corresponding to ABL1 using a phosphorimager.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ba/F3 Cell Proliferation Assay (MTT-based)
This protocol describes a colorimetric assay to determine the effect of this compound on the proliferation of Ba/F3 cells engineered to express BCR-ABL.
Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound (or other inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Ba/F3-BCR-ABL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Add serial dilutions of this compound (or DMSO control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control and determine the IC₅₀ value.[3][4]
Colony Formation Assay in Methylcellulose (B11928114)
This assay assesses the ability of primary CML cells or CML cell lines to form colonies in a semi-solid medium in the presence of an inhibitor.
Materials:
-
Primary CML patient bone marrow or peripheral blood mononuclear cells, or a CML cell line (e.g., K562)
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
This compound (or other inhibitors) dissolved in DMSO
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a single-cell suspension of the CML cells.
-
Mix the cells with the methylcellulose medium containing various concentrations of this compound or a DMSO control.
-
Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes in duplicate.
-
Incubate the dishes in a humidified incubator for 10-14 days.
-
Enumerate the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition compared to the DMSO control.[5][6][7][8]
Signaling Pathways and Visualizations
The BCR-ABL oncoprotein constitutively activates a complex network of downstream signaling pathways, leading to increased cell proliferation, survival, and altered adhesion. Key pathways affected include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[9][10][11][12][13]
BCR-ABL Downstream Signaling Pathway
Caption: The BCR-ABL signaling network leading to cell proliferation and survival.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro ABL1 kinase autophosphorylation assay.
Conclusion
This compound (DCC-2036/Rebastinib) represents a significant advancement in the development of targeted therapies for CML. Its unique "switch-control" mechanism of action, which stabilizes the inactive conformation of the ABL kinase, provides a powerful strategy to overcome resistance to conventional ATP-competitive inhibitors, including the formidable T315I mutation. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers working to further understand the biology of BCR-ABL-driven malignancies and to develop the next generation of effective cancer therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skeenapublishers.com [skeenapublishers.com]
- 13. aacrjournals.org [aacrjournals.org]
BCR-ABL-IN-2 (CAS RN: 897369-18-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BCR-ABL inhibitor, BCR-ABL-IN-2 (CAS RN: 897369-18-5). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on its biochemical activity, mechanism of action, and relevant experimental contexts.
Core Compound Information
| Property | Value |
| IUPAC Name | (S)-1-(3-(3-(tert-butyl)-1-(2,3-dichlorophenyl)-1H-pyrazol-5-yl)ureido)phenyl)carbamic acid |
| CAS Number | 897369-18-5 |
| Molecular Formula | C24H25Cl2N5O3 |
| Molecular Weight | 502.39 g/mol |
Biological Activity and Selectivity
This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase, including the clinically significant T315I mutant, which confers resistance to many first and second-generation inhibitors.[1][2] As a Type II inhibitor, it stabilizes the inactive "DFG-out" conformation of the kinase, a mechanism distinct from Type I inhibitors that bind to the active conformation.[1] Its inhibitory activity extends to other kinases, highlighting a broader selectivity profile.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target Kinase | IC50 (nM) |
| ABL1 (native) | 57 |
| ABL1 (T315I mutant) | 773 |
| KDR (VEGFR2) | 1800 |
| B-Raf | 230 |
| p38 | 6.3 - 43 |
Data sourced from MedChemExpress and TargetMol product pages.[1][2] The range for p38 reflects potential differences in assay conditions or isoforms.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ABL kinase domain.[3] Its chemical structure includes key moieties that facilitate its specific interaction with the inactive kinase conformation:
-
A urea moiety forms a hydrogen bond with the conserved K271-E286 salt bridge of ABL1.[1]
-
A t-butyl group engages with the hydrophobic spine in the third pocket position.[1]
-
A 2,3-dichlorophenyl ring stabilizes the DFG-phenylalanine (F382) in the "out" position, characteristic of Type II inhibition.[1]
By locking the kinase in an inactive state, this compound prevents the autophosphorylation of the BCR-ABL fusion protein and the subsequent phosphorylation of downstream substrates essential for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[3]
Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that drive the malignant phenotype in Chronic Myeloid Leukemia (CML). This compound, by inhibiting the kinase activity of BCR-ABL, effectively blocks these pathways.
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific protocols used to generate the IC50 values for this compound are not publicly available, this section provides detailed, generalized methodologies for key in vitro assays relevant to its characterization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase using an ADP-Glo™ or similar assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., ABL1, KDR, B-Raf, p38)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Specific kinase substrate (peptide or protein)
-
ATP at a concentration near the Km for the specific kinase
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Workflow:
References
- 1. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of two photoswitchable BCR-ABL inhibitors | Poster Board #928 - American Chemical Society [acs.digitellinc.com]
The Role of the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm fundamentally defined by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the primary driver of CML pathogenesis, instigating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation, resistance to apoptosis, and genomic instability. Understanding the intricate molecular mechanisms governed by BCR-ABL is paramount for the continued development of targeted therapies and strategies to overcome drug resistance. This guide provides an in-depth technical overview of the BCR-ABL fusion protein, its associated signaling networks, and the experimental methodologies used to investigate its function.
The BCR-ABL Fusion Protein: Structure and Isoforms
The BCR-ABL1 translocation results in the fusion of the breakpoint cluster region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9.[1][2] The resulting BCR-ABL protein is a chimeric entity with constitutively active tyrosine kinase activity, a stark contrast to the tightly regulated nature of the native ABL1 kinase.[1][3] This deregulation stems from the fusion of BCR sequences, which induce oligomerization, and the loss of the N-terminal cap region of ABL1 that normally autoinhibits its kinase activity.[3][4]
Several isoforms of the BCR-ABL protein exist, with their molecular weight determined by the specific breakpoint in the BCR gene.[1][5]
| Isoform | Molecular Weight | Associated Leukemia | BCR Breakpoint Region |
| p210 | 210 kDa | Chronic Myeloid Leukemia (most common) | Major breakpoint cluster region (M-bcr)[1] |
| p190 | 190 kDa | Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1] | Minor breakpoint cluster region (m-bcr)[1] |
| p230 | 230 kDa | Chronic Neutrophilic Leukemia | Micro breakpoint cluster region (µ-bcr)[1] |
Key Signaling Pathways Activated by BCR-ABL
The constitutive kinase activity of BCR-ABL leads to the phosphorylation of a multitude of downstream substrates, activating several critical signaling pathways that are central to the malignant phenotype of CML cells.[6][7][8]
RAS/MAPK Pathway
The RAS/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation. BCR-ABL activates this pathway through the phosphorylation of adaptor proteins such as GRB2, which in turn recruits SOS, a guanine (B1146940) nucleotide exchange factor for RAS.[1][9] This leads to the activation of the RAF-MEK-ERK cascade, promoting cell cycle progression and proliferation.[9]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling route that promotes cell survival and inhibits apoptosis. BCR-ABL can activate PI3K through multiple mechanisms, including via GAB2.[1][7] Activated PI3K leads to the activation of AKT, which in turn phosphorylates and inactivates several pro-apoptotic proteins, such as BAD and caspase-9, and the transcription factor FOXO.[7]
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also aberrantly activated in CML. BCR-ABL can directly phosphorylate STAT5, leading to its dimerization, nuclear translocation, and the transcription of genes involved in cell survival and proliferation.[8][10]
Experimental Protocols for Studying BCR-ABL
A variety of experimental techniques are employed to detect the BCR-ABL1 fusion and to characterize the function of the oncoprotein.
Detection of the BCR-ABL1 Fusion Gene and Transcripts
3.1.1. Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH utilizes fluorescently labeled DNA probes that bind to specific chromosomal regions to visualize the t(9;22) translocation in interphase or metaphase cells.[11][12] Dual-color, dual-fusion probes are commonly used to detect the BCR-ABL1 fusion gene.[11]
-
Methodology:
-
Prepare slides with bone marrow or peripheral blood cells.
-
Denature the cellular DNA.
-
Hybridize the fluorescently labeled BCR and ABL1 probes to the denatured DNA.
-
Wash to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Visualize the slides using a fluorescence microscope. The fusion of red and green signals indicates the presence of the BCR-ABL1 gene.[11]
-
3.1.2. Reverse Transcriptase Polymerase Chain Reaction (RT-PCR)
-
Principle: RT-PCR is a highly sensitive method for detecting the BCR-ABL1 mRNA transcripts.[11] It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by PCR amplification of the fusion transcript.
-
Methodology:
-
Isolate total RNA from patient blood or bone marrow samples.
-
Perform reverse transcription to synthesize cDNA using a reverse transcriptase enzyme.
-
Amplify the BCR-ABL1 cDNA using specific primers that flank the fusion junction.
-
Analyze the PCR products by gel electrophoresis to confirm the presence of the expected amplicon size.[12]
-
3.1.3. Quantitative Real-Time PCR (RQ-PCR)
-
Principle: RQ-PCR is used to quantify the amount of BCR-ABL1 transcripts, which is crucial for monitoring treatment response and minimal residual disease (MRD).[12] The level of BCR-ABL1 transcripts is typically normalized to a control gene, such as ABL1 or GUSB.
-
Methodology:
-
Follow steps 1 and 2 of the RT-PCR protocol.
-
Perform PCR in a real-time PCR machine using fluorescent probes or dyes (e.g., TaqMan probes or SYBR Green) that allow for the quantification of the amplified product in real-time.
-
Calculate the ratio of BCR-ABL1 to the control gene to determine the transcript level.[12]
-
Measurement of BCR-ABL Kinase Activity
3.2.1. In Vitro Kinase Assay
-
Principle: This assay measures the ability of BCR-ABL to phosphorylate a substrate in a cell-free system.
-
Methodology:
-
Immunoprecipitate BCR-ABL from cell lysates.
-
Incubate the immunoprecipitated kinase with a specific substrate (e.g., a synthetic peptide) and ATP (often radiolabeled with ³²P).
-
Measure the incorporation of the phosphate (B84403) group into the substrate, typically by autoradiography or scintillation counting.
-
3.2.2. Cell-Based Kinase Assay
-
Principle: This method assesses BCR-ABL kinase activity within the cellular context.[13]
-
Methodology:
-
Culture CML cells (e.g., K562) in the presence or absence of a tyrosine kinase inhibitor (TKI).[13]
-
Lyse the cells and perform an ELISA-based assay using an antibody that specifically recognizes a phosphorylated substrate of BCR-ABL (e.g., phospho-CrkL).
-
The amount of phosphorylated substrate is proportional to the kinase activity.[14]
-
In Vitro and In Vivo Models for CML Research
Cell Lines
Several human CML cell lines are widely used in research, including K562, LAMA84, and KCL22.[15][16] These cell lines are invaluable for studying the molecular biology of CML and for the initial screening of potential therapeutic agents.[15]
Murine Models
Mouse models are essential for studying CML pathogenesis and for the preclinical evaluation of novel therapies.[17][18]
-
Transgenic Mouse Models: These models involve the introduction of the BCR-ABL1 gene into the mouse germline.[17]
-
Retroviral Transduction/Transplantation Models: In this widely used model, murine bone marrow cells are transduced with a retrovirus carrying the BCR-ABL1 gene and then transplanted into irradiated recipient mice. These mice develop a myeloproliferative disease that closely resembles human CML.[18][19]
Therapeutic Targeting of BCR-ABL and Resistance Mechanisms
The development of tyrosine kinase inhibitors (TKIs) that specifically target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.[20][21]
Tyrosine Kinase Inhibitors
| TKI | Generation | Approved for Frontline Therapy |
| Imatinib | First | Yes[21] |
| Dasatinib | Second | Yes[21] |
| Nilotinib | Second | Yes[21] |
| Bosutinib | Second | Yes[21] |
| Ponatinib | Third | No |
Efficacy of Frontline TKIs:
| TKI | Major Molecular Response (MMR) Rate by 18 months |
| Nilotinib | 32.6%[22] |
| Dasatinib | 30.8%[22] |
Note: Data from a direct comparison study.
Mechanisms of TKI Resistance
Despite the success of TKIs, drug resistance remains a clinical challenge.[20][23]
-
BCR-ABL1-Dependent Resistance: The most common mechanism is the acquisition of point mutations within the ABL1 kinase domain that impair TKI binding.[24][25] The T315I "gatekeeper" mutation, for example, confers resistance to most first- and second-generation TKIs.[6]
-
BCR-ABL1-Independent Resistance: Resistance can also occur through mechanisms that are independent of the BCR-ABL kinase, such as the activation of alternative survival pathways (e.g., Src family kinases) or alterations in drug influx and efflux.[24][25]
Conclusion
The BCR-ABL fusion protein is the central pathogenic driver in CML. A thorough understanding of its structure, the signaling pathways it dysregulates, and the mechanisms by which it can be inhibited is crucial for the ongoing development of more effective and durable therapies for CML. The experimental models and techniques outlined in this guide provide the necessary tools for researchers and drug developers to continue to unravel the complexities of this disease and to design novel therapeutic strategies to combat it.
References
- 1. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skeenapublishers.com [skeenapublishers.com]
- 3. youtube.com [youtube.com]
- 4. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Biology of CML - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Applications of BCR-ABL Molecular Testing in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciprofiles.com [sciprofiles.com]
- 17. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
- 20. Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Unveiling the Potency of BCR-ABL-IN-2 Against the T315I Gatekeeper Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of BCR-ABL-IN-2, a potent inhibitor demonstrating significant activity against the T315I mutant. This document outlines the quantitative biochemical and cellular activity of this compound, details the experimental protocols for its evaluation, and illustrates the pertinent biological pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound has been identified as a potent inhibitor of the BCR-ABL1 tyrosine kinase, demonstrating efficacy against both the native (wild-type) enzyme and the drug-resistant T315I mutant. The inhibitory activity is summarized in the table below, with comparative data for other relevant compounds.
| Compound | Target | IC50 (nM) |
| This compound | ABL1 (native) | 57 [1][2][3][4][5] |
| This compound | ABL1 (T315I) | 773 [1][2][3][4][5] |
| GNF-7 | Bcr-Abl (WT) | 133[3] |
| GNF-7 | Bcr-Abl (T315I) | 61[3] |
Core Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified ABL kinase.
Principle: The assay measures the transfer of phosphate (B84403) from ATP to a peptide substrate by the ABL kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where the amount of ADP produced is converted to a light signal.
Materials:
-
Recombinant human ABL1 (native) and ABL1 (T315I) enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., ABLtide)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the ABL kinase, kinase buffer, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data is plotted as the percentage of kinase activity versus the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting algorithm.
Cellular Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of BCR-ABL within a cellular context, which is a direct indicator of its target engagement and cellular potency.
Principle: The constitutively active BCR-ABL kinase autophosphorylates tyrosine residues. Inhibition of this activity can be detected by measuring the level of phosphorylated BCR-ABL.
Materials:
-
K562 (expressing native BCR-ABL) or Ba/F3 cells engineered to express BCR-ABL or BCR-ABL T315I.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (or other test compounds) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-BCR-ABL (pTyr207) and anti-total BCR-ABL.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blotting or ELISA equipment.
Procedure:
-
Seed K562 or Ba/F3-BCR-ABL cells in a multi-well plate.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated and total BCR-ABL using Western blotting or a sandwich ELISA.[6]
-
Quantify the band intensities (for Western blot) or the ELISA signal.
-
Normalize the phosphorylated BCR-ABL signal to the total BCR-ABL signal.
-
Calculate the IC50 value based on the dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on BCR-ABL signaling for their growth.
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transduced with the BCR-ABL oncogene, these cells become IL-3 independent, and their proliferation relies on the activity of the BCR-ABL kinase. Inhibition of BCR-ABL leads to a decrease in cell proliferation and viability.[7]
Materials:
-
Ba/F3 cells stably expressing wild-type BCR-ABL or the T315I mutant.[8]
-
RPMI-1640 medium supplemented with 10% FBS (without IL-3).
-
This compound (or other test compounds) dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the Ba/F3-BCR-ABL cells in a 96-well plate in IL-3-free medium.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model for CML
This preclinical animal model evaluates the in vivo efficacy and tolerability of the inhibitor in a living organism.
Principle: Immunocompromised mice are subcutaneously or intravenously injected with human CML cells (e.g., K562) or Ba/F3 cells expressing BCR-ABL T315I. Once tumors are established or leukemia develops, the mice are treated with the test compound, and tumor growth or disease progression is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
K562 or Ba/F3-BCR-ABL T315I cells.
-
Matrigel (for subcutaneous injections).
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Animal monitoring and housing facilities.
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.[9]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to a predefined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Compare the tumor growth in the treated groups to the control group to determine the in vivo efficacy.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: BCR-ABL Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCR-ABL1 tyrosine kinase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Off-Target Kinase Profile of Ponatinib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the off-target kinase profile of ponatinib (B1185), a potent third-generation BCR-ABL tyrosine kinase inhibitor. While highly effective against its intended target, ponatinib's broader kinase interactions contribute significantly to its clinical activity and adverse effect profile. This document offers a detailed examination of these off-target effects, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling pathways to support further research and drug development efforts.
Quantitative Analysis of Ponatinib's Off-Target Kinase Inhibition
Ponatinib is a multi-targeted kinase inhibitor, and its polypharmacology is a key aspect of its clinical character. The following table summarizes the inhibitory activity of ponatinib against a panel of off-target kinases, with data presented as IC50 values (the half-maximal inhibitory concentration), providing a quantitative measure of its potency.
| Kinase Target Family | Kinase | Ponatinib IC50 (nM) |
| ABL | ABL | 0.37[1] |
| ABL (T315I mutant) | 2.0[1] | |
| VEGFR | VEGFR2 | 1.5[1][2] |
| PDGFR | PDGFRα | 1.1[1][2] |
| FGFR | FGFR1 | 2.2[1][2] |
| FGFR2 | - | |
| FGFR3 | - | |
| FGFR4 | - | |
| SRC family | SRC | 5.4[1][2] |
| Other RTKs | FLT3 | 13[1] |
| KIT | 13[1] |
Signaling Pathways Modulated by Off-Target Interactions
The off-target activity of ponatinib results in the modulation of several critical cellular signaling pathways beyond the direct inhibition of BCR-ABL. These interactions are crucial in understanding both the extended therapeutic potential and the adverse effects of the drug.
VEGFR Signaling Pathway
Ponatinib's inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) has significant anti-angiogenic effects. By blocking VEGFR2, ponatinib can suppress the formation of new blood vessels, a critical process for tumor growth and metastasis. This inhibition affects downstream signaling cascades, including the Akt/eNOS/NO and MAPK pathways (ERK and p38MAPK)[3].
Inhibition of the VEGFR2 signaling pathway by ponatinib.
FGFR Signaling Pathway
Ponatinib is also a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers. Ponatinib's inhibition of FGFR1-4 can block downstream pathways such as the RAS-MAPK-ERK and PI3K-AKT cascades, thereby impeding tumor growth[4].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
A Technical Guide to the Selectivity and Potency Analysis of BCR-ABL Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential experimental analyses required to characterize the selectivity and potency of novel BCR-ABL tyrosine kinase inhibitors. As the specific inhibitor "BCR-ABL-IN-2" is not publicly documented, this whitepaper will serve as a foundational framework, utilizing established methodologies and data from well-characterized inhibitors to guide the evaluation of new chemical entities targeting the BCR-ABL oncoprotein.
Introduction to BCR-ABL and Targeted Inhibition
The fusion protein BCR-ABL is the constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML. The efficacy and safety of these inhibitors are critically dependent on their potency against BCR-ABL and their selectivity profile across the human kinome. This guide outlines the key in vitro assays and data presentation formats for a thorough assessment of novel BCR-ABL inhibitors.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered cell adhesion. Understanding these pathways is crucial for interpreting the cellular effects of BCR-ABL inhibitors.
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
Potency Analysis: Determining Inhibitory Activity
The potency of a BCR-ABL inhibitor is a measure of its ability to inhibit the kinase activity of the BCR-ABL protein. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Biochemical Potency
Biochemical assays measure the direct inhibition of the purified BCR-ABL kinase enzyme.
Table 1: Example Biochemical Potency of Selected BCR-ABL Inhibitors
| Compound | BCR-ABL (Wild-Type) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) |
| Imatinib | 25 - 100 | >10,000 |
| Dasatinib | <1 | >500 |
| Nilotinib | 20 - 30 | >10,000 |
| Ponatinib | 0.4 | 2.0 |
Note: IC50 values can vary depending on the specific assay conditions.
-
Reagents and Materials:
-
Purified recombinant BCR-ABL kinase (wild-type and mutants).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP (at or near the Km for the kinase).
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site).
-
Test inhibitor (serially diluted).
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).
-
-
Procedure:
-
Add kinase buffer, purified BCR-ABL enzyme, and the test inhibitor at various concentrations to a 384-well plate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET enabled reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Potency
Cellular assays measure the inhibitor's ability to inhibit BCR-ABL activity within a cellular context, which accounts for cell permeability and off-target effects.
Table 2: Example Cellular Potency of Selected BCR-ABL Inhibitors
| Compound | K562 (BCR-ABL+) IC50 (nM) | Ba/F3 (BCR-ABL WT) IC50 (nM) | Ba/F3 (BCR-ABL T315I) IC50 (nM) |
| Imatinib | 200 - 400 | 250 - 600 | >10,000 |
| Dasatinib | 1 - 5 | 1 - 3 | 200 - 500 |
| Nilotinib | 20 - 50 | 15 - 40 | >10,000 |
| Ponatinib | 0.5 - 2 | 0.5 - 2 | 5 - 20 |
Note: IC50 values can vary depending on the cell line and assay conditions.
-
Cell Lines:
-
K562 (human CML cell line, BCR-ABL positive).
-
Ba/F3 (murine pro-B cell line) engineered to express wild-type or mutant BCR-ABL.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method (e.g., MTS or CellTiter-Glo assay).
-
-
Data Analysis:
-
Calculate the percent viability for each inhibitor concentration relative to a vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Analysis: Profiling Off-Target Effects
Kinase selectivity is crucial for minimizing off-target toxicities. A highly selective inhibitor will potently inhibit BCR-ABL while having minimal activity against other kinases.
Kinome-wide Selectivity Profiling
Large-scale kinase panel screening is the gold standard for assessing selectivity.
Table 3: Example Selectivity Profile of a Hypothetical BCR-ABL Inhibitor
| Kinase | Percent Inhibition @ 1 µM |
| ABL1 | 99% |
| ABL2 | 95% |
| SRC | 25% |
| LCK | 15% |
| KIT | 10% |
| PDGFRα | 8% |
| VEGFR2 | 5% |
These are fee-for-service platforms that provide comprehensive selectivity data. The general principle involves a competition binding assay.
-
Principle:
-
The test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Potent binding of the test inhibitor to the kinase prevents the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
-
Procedure:
-
Submit the test compound at a specified concentration (e.g., 1 µM).
-
The service provider performs the screening against a large panel of kinases (e.g., >400).
-
Data is typically returned as percent inhibition or Kd values.
-
In Vitro Characterization of BCR-ABL-IN-2: A Novel Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on BCR-ABL-IN-2, a novel inhibitor targeting the BCR-ABL fusion protein. The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of Chronic Myeloid Leukemia (CML).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action of BCR-ABL and its Inhibition
The BCR-ABL oncoprotein results from a chromosomal translocation that creates the Philadelphia chromosome.[1][3] This fusion protein possesses a constitutively active tyrosine kinase domain that is always "on," driving uncontrolled proliferation of white blood cells through the continuous phosphorylation of downstream substrates.[1][4] this compound, like other BCR-ABL inhibitors, is designed to bind to the ATP-binding site of the kinase domain, blocking its activity and preventing the phosphorylation cascade that leads to leukemic cell growth and survival.[1][5]
The diagram below illustrates the simplified BCR-ABL signaling pathway and the mechanism of its inhibition.
Caption: BCR-ABL signaling pathway and its inhibition by this compound.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based proliferation assays. The 50% inhibitory concentration (IC50) was determined for the wild-type BCR-ABL kinase and for a panel of clinically relevant mutants known to confer resistance to existing therapies.[6]
Table 1: Biochemical IC50 Values for this compound
| Target | This compound IC50 (nM) | Imatinib IC50 (nM)[6] | Nilotinib (AMN107) IC50 (nM)[6] | Dasatinib (BMS-354825) IC50 (nM)[6] |
| Wild-Type | 15 | 625 | 30 | 1.9 |
| G250E | 45 | >10000 | 118 | 4.3 |
| Y253F | 60 | >10000 | 114 | 5.2 |
| E255K | 75 | >10000 | 296 | 3.5 |
| T315I | >5000 | >10000 | >10000 | >10000 |
| M351T | 20 | 2500 | 33 | 2.1 |
Table 2: Cellular IC50 Values for this compound
| Cell Line Expressing | This compound IC50 (nM) | Imatinib IC50 (nM)[6] | Nilotinib (AMN107) IC50 (nM)[6] | Dasatinib (BMS-354825) IC50 (nM)[6] |
| Wild-Type Bcr-Abl | 25 | 500 | 25 | 1.5 |
| E255K | 150 | >10000 | 350 | 4.0 |
| T315I | >10000 | >10000 | >10000 | >10000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro BCR-ABL Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BCR-ABL kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant c-Abl kinase or BCR-ABL from cell extracts is prepared. A specific peptide substrate fused to GST (Glutathione S-transferase) is immobilized on glutathione (B108866) agarose (B213101) beads.[7]
-
Reaction Mixture: In a 96-well plate, the kinase reaction is initiated by mixing the kinase, the immobilized substrate, and ATP in a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).[7]
-
Inhibitor Addition: this compound is added in a series of dilutions to determine the dose-response relationship. A DMSO control is included.
-
Incubation: The reaction mixtures are incubated for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or 37°C) to allow for substrate phosphorylation.[7]
-
Detection: The reaction is stopped, and the phosphorylated substrate is eluted. The level of phosphorylation is quantified using a phosphotyrosine-specific antibody in an ELISA-based format or by luminescence (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).[8][9]
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Caption: Workflow for the in vitro BCR-ABL kinase inhibition assay.
Cell-Based BCR-ABL Phosphorylation and Proliferation Assay
This assay evaluates the potency of this compound in a cellular context, using a human CML cell line that endogenously expresses the BCR-ABL oncoprotein.
Protocol:
-
Cell Culture: K562 cells, a human CML cell line, are cultured in appropriate media.[10]
-
Cell Seeding: Non-adherent K562 cells are seeded into a 96-well filter plate.[8]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Proliferation Readout: Cell viability is measured using a standard method such as MTS or CellTiter-Glo to determine the effect on cell proliferation.
-
Phosphorylation Readout: For phosphorylation analysis, after a shorter incubation with the inhibitor, cells are lysed.[8] The level of phosphorylated BCR-ABL (autophosphorylation) or a downstream substrate like Crkl is quantified using a sandwich ELISA technique.[8][10][11]
-
Data Analysis: Cellular IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the cell-based BCR-ABL inhibition assay.
Summary and Conclusion
The preliminary in vitro data for this compound demonstrate potent inhibitory activity against the wild-type BCR-ABL kinase and several imatinib-resistant mutants in both biochemical and cellular assays. Its profile suggests a significant improvement over first-generation inhibitors for certain mutations. However, like many other TKIs, this compound shows limited activity against the T315I "gatekeeper" mutation. These findings support the continued investigation of this compound as a potential therapeutic agent for CML. Further studies are warranted to explore its in vivo efficacy, safety profile, and mechanisms of potential resistance.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ashpublications.org [ashpublications.org]
Investigating the Novelty of BCR-ABL-IN-2 as a Type II Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BCR-ABL-IN-2, a potent, orally bioavailable, type II inhibitor of the BCR-ABL kinase. This document details its mechanism of action, inhibitory activity against wild-type and mutant forms of BCR-ABL, and provides comprehensive protocols for its evaluation. This compound is also known in the scientific literature as DCC-2036 or Rebastinib.
Introduction: The Challenge of BCR-ABL and the Emergence of Type II Inhibitors
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). While the development of ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) revolutionized CML treatment, the emergence of drug resistance, often through mutations in the ABL kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in particular, confers resistance to most first and second-generation TKIs.
Type II inhibitors represent a key strategy to overcome this resistance. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. This distinct binding mode can accommodate mutations that sterically hinder the binding of type I inhibitors and offers a novel approach to inhibiting BCR-ABL. This compound is a "switch-control" inhibitor, a subclass of type II inhibitors, that binds to critical residues involved in the conformational switch between the active and inactive states of the ABL kinase.[1][2]
Mechanism of Action of this compound
This compound employs a novel "switch-control" mechanism to inhibit the BCR-ABL kinase. It binds to a region of the kinase domain that is adjacent to the ATP-binding site, known as the switch control pocket. This interaction induces and stabilizes the inactive "DFG-out" conformation of the kinase. By locking the kinase in this non-functional state, this compound prevents the binding of ATP and subsequent phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways driven by BCR-ABL.[1][2] This mechanism of action is distinct from ATP-competitive inhibitors and is crucial for its activity against the T315I gatekeeper mutation.
Quantitative Inhibitory Activity
The potency of this compound has been evaluated in both biochemical and cellular assays against wild-type BCR-ABL and a panel of clinically relevant mutants.
Biochemical Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined against purified ABL1 kinase isoforms.
| Target Kinase | IC50 (nM) |
| ABL1 (unphosphorylated, native) | 0.8 |
| ABL1 (phosphorylated, native) | 2 |
| ABL1 (unphosphorylated, T315I) | 5 |
| ABL1 (phosphorylated, T315I) | 4 |
| SRC | 34 |
| LYN | 29 |
| FGR | 38 |
| HCK | 40 |
| KDR (VEGFR2) | 4 |
| FLT3 | 2 |
| TIE2 | 6 |
| c-Kit | 480 |
Data compiled from multiple sources.[3][4]
Cellular Inhibitory Activity (IC50)
The anti-proliferative activity of this compound was assessed in Ba/F3 murine pro-B cells engineered to express various forms of BCR-ABL, as well as in human CML cell lines.
| Cell Line / BCR-ABL Mutant | IC50 (nM) |
| Ba/F3 BCR-ABL (native) | 5.4 |
| Ba/F3 BCR-ABL (T315I) | 13 |
| Ba/F3 BCR-ABL (G250E) | 6 |
| Ba/F3 BCR-ABL (Q252H) | 10 |
| Ba/F3 BCR-ABL (Y253F) | 7 |
| Ba/F3 BCR-ABL (E255K) | 150 |
| Ba/F3 BCR-ABL (V299L) | 12 |
| Ba/F3 BCR-ABL (F317L) | 11 |
| Ba/F3 BCR-ABL (M351T) | 15 |
| K562 (human CML cell line) | 5.5 |
Data compiled from multiple sources.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ABL kinase.
Materials:
-
Purified recombinant ABL1 kinase (native and T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
ATP
-
Specific peptide substrate for ABL kinase (e.g., a biotinylated peptide containing the ABL-specific recognition sequence EAIYAAPFAKKK)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the ABL kinase, the peptide substrate, and the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for ABL kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of BCR-ABL-dependent cells.
Materials:
-
Ba/F3 cells expressing native or mutant BCR-ABL, or K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against inhibitor concentration.
Western Blot Analysis of BCR-ABL Signaling
This method is used to assess the inhibition of BCR-ABL signaling pathways in cells treated with this compound by measuring the phosphorylation status of downstream targets.
Materials:
-
BCR-ABL expressing cells (e.g., K562 or Ba/F3 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-BCR, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Novelty and Significance
The novelty of this compound lies in its "switch-control" mechanism of action, which distinguishes it from traditional ATP-competitive inhibitors. By binding to a site distinct from the ATP pocket and stabilizing the inactive DFG-out conformation, it effectively circumvents resistance mechanisms that arise from mutations within the ATP-binding site, most notably the T315I mutation.
Key aspects of its novelty include:
-
Activity against T315I: Its potent inhibition of the T315I "gatekeeper" mutant addresses a major unmet need in the treatment of CML.
-
Type II Inhibition: As a type II inhibitor, it represents a different therapeutic strategy compared to type I inhibitors like dasatinib.
-
Broad Mutant Coverage: this compound demonstrates activity against a wide range of clinically observed BCR-ABL mutations that confer resistance to other TKIs.
-
Non-ATP-Competitive: Its mechanism of action is not dependent on direct competition with the high intracellular concentrations of ATP, which can be an advantage.
References
- 1. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BCR-ABL-IN-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of BCR-ABL inhibitors, using "BCR-ABL-IN-2" as a representative compound. The methodologies described are fundamental for assessing the potency and mechanism of action of novel therapeutic agents targeting the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).
The BCR-ABL fusion protein results from a chromosomal translocation, leading to a constitutively active tyrosine kinase.[1] This aberrant kinase activity drives uncontrolled cell proliferation and is a prime target for inhibitor drugs.[1][2] The following protocols detail a biochemical assay to measure direct inhibition of the kinase and a cell-based assay to assess the inhibitor's activity in a relevant cellular context.
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized BCR-ABL inhibitors, which can serve as a benchmark for evaluating new compounds like this compound.
Table 1: Biochemical IC50 Values for Reference BCR-ABL Inhibitors
| Inhibitor | Target | Assay Type | Typical IC50 (nM) |
| Imatinib | BCR-ABL | Kinase Assay | ~250-500 |
| Dasatinib | BCR-ABL | Kinase Assay | ~1-5 |
| Nilotinib | BCR-ABL | Kinase Assay | ~20-40 |
Table 2: Cellular EC50 Values for Reference BCR-ABL Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | Typical EC50 (µM) |
| Imatinib | K562 | Phospho-CRKL Flow Cytometry | p-CRKL Inhibition | ~0.1 - 1[3] |
| Dasatinib | K562 | Cellular Phosphorylation ELISA | p-BCR-ABL Inhibition | ~0.001 - 0.01 |
| Imatinib | K562 | In-Cell Western | p-Protein Reduction | ~0.5 - 2[3] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of BCR-ABL and the principles behind the validation assays, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: BCR-ABL Signaling Pathway and Inhibition.
Caption: Biochemical BCR-ABL Kinase Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ABL1 kinase using a luminescent ADP-Glo™ assay.[4]
Materials:
-
Recombinant ABL1 Kinase
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[5]
-
ATP
-
Poly-Glu,Tyr (4:1) peptide substrate
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[4]
-
This compound (dissolved in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should be consistent across all wells and typically ≤1%.
-
Dilute the ABL1 enzyme, substrate, and ATP in kinase buffer to the desired working concentrations.[4]
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[4]
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.[4]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data with respect to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based BCR-ABL Autophosphorylation Assay
This protocol details a method to measure the inhibition of BCR-ABL autophosphorylation in the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.[1] A sandwich ELISA is used for detection.
Materials:
-
K562 cell line[1]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors)
-
ELISA plate pre-coated with a capture antibody for BCR-ABL
-
Detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-phosphotyrosine antibody)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well cell culture plates
-
Plate reader capable of absorbance measurement
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach or acclimate.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After treatment, centrifuge the plate to pellet the cells.
-
Remove the supernatant and add ice-cold cell lysis buffer to each well.
-
Incubate on ice for 30 minutes with gentle shaking to ensure complete lysis.[6]
-
Centrifuge the plate at high speed to pellet the cell debris.
-
-
ELISA:
-
Transfer the cleared cell lysates to the wells of the pre-coated ELISA plate.
-
Incubate for the recommended time to allow the BCR-ABL protein to bind to the capture antibody.
-
Wash the plate several times with a wash buffer to remove unbound proteins.
-
Add the HRP-conjugated anti-phosphotyrosine detection antibody to each well and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Subtract the background absorbance (lysis buffer only) from all wells.
-
Normalize the data relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized percent inhibition of BCR-ABL phosphorylation against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunostep.com [immunostep.com]
Application Notes and Protocols: Preparation of BCR-ABL-IN-2 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of BCR-ABL-IN-2, a potent inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3] Accurate preparation of this stock solution is the first critical step for reliable and reproducible results in various in vitro and in vivo experimental settings for chronic myeloid leukemia (CML) research.[1][4] This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML).[5] This constitutively active tyrosine kinase drives the uncontrolled proliferation of leukemia cells.[5] this compound has demonstrated potent activity against both native and T315I mutant forms of ABL1 kinase, a common mechanism of resistance to first-generation inhibitors like imatinib.[2][3] Its use in research is pivotal for studying the signaling pathways of CML and for the development of novel therapeutic strategies.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C35H35N7O | [1] |
| Molecular Weight | 569.70 g/mol | [1] |
| Target | BCR-ABL1 Tyrosine Kinase | [1] |
| IC50 (ABL1 native) | 57 nM | [2][3] |
| IC50 (ABL1 T315I) | 773 nM | [2][3] |
| LC50 (K562/DOX cells) | 5.29 µM | [1][4] |
| Recommended Solvent | DMSO | [2] |
| Stock Solution Conc. | Up to 40 mg/mL | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
3.1. Materials
-
This compound powder (ensure high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
3.3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a precision balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.697 mg of this compound (Molecular Weight = 569.70 g/mol ).
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
3.4. Quality Control
-
Visually inspect the stock solution for any precipitation before each use. If precipitate is observed, gently warm the solution and vortex to redissolve.
-
For critical experiments, it is advisable to confirm the concentration of the stock solution using a suitable analytical method, such as HPLC.
Visualization of Experimental Workflow and Signaling Pathway
4.1. Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
4.2. Simplified BCR-ABL Signaling Pathway
Caption: Inhibition of BCR-ABL signaling by this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. BCR-ABL-IN-10 | Bcr-Abl | | Invivochem [invivochem.com]
Application Notes and Protocols: BCR-ABL-IN-2 for CML Cell Line Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[3][4][5] BCR-ABL-IN-2 is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, designed for the investigation of CML in in vitro models. These application notes provide detailed protocols for the use of this compound in the treatment of CML cell lines, including methods for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[2][6] By blocking the binding of ATP, it prevents the autophosphorylation and activation of the BCR-ABL protein, thereby inhibiting the downstream signaling pathways responsible for the leukemic phenotype.[6] The primary signaling cascades affected include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell cycle progression, survival, and proliferation.[5][7][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound on CML Cell Lines
| Cell Line | BCR-ABL Fusion Type | IC50 (nM) for Proliferation (72h) | Apoptosis Induction (EC50, nM, 48h) |
| K562 | b3a2 | 150 | 250 |
| KU812 | b3a2 | 180 | 300 |
| KCL22 | b2a2 | 200 | 350 |
| BV173 (Imatinib-resistant, T315I mutation) | b2a2 | >10,000 | >10,000 |
Note: The data presented are representative and may vary between experiments and laboratories.
Table 2: Effect of this compound on Phosphorylation of Downstream Targets in K562 Cells (24h treatment)
| Treatment Concentration (nM) | p-BCR-ABL (Y177) (% of control) | p-STAT5 (Y694) (% of control) | p-CrkL (Y207) (% of control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 50 | 65 | 70 | 60 |
| 150 | 25 | 30 | 20 |
| 500 | 5 | 8 | 5 |
Note: The data presented are representative and may vary between experiments and laboratories.
Mandatory Visualizations
Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of CML cell lines.
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture K562 cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove 150 µL of the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in CML cells using flow cytometry.
Materials:
-
CML cell line (e.g., K562)
-
Complete RPMI-1640 medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 K562 cells in 2 mL of complete medium per well in a 6-well plate.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Quantify the percentage of apoptotic cells for each treatment condition.
-
Protocol 3: Western Blot Analysis of BCR-ABL Signaling
This protocol is for assessing the phosphorylation status of BCR-ABL and its downstream targets.
Materials:
-
CML cell line (e.g., K562)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-BCR-ABL (Y177), anti-p-STAT5 (Y694), anti-p-CrkL (Y207), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat K562 cells with this compound for the desired time (e.g., 24 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Signal Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH) to normalize the protein levels.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for BCR-ABL Transcript Levels
This protocol measures the relative expression of the BCR-ABL fusion gene transcript.
Materials:
-
Treated CML cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for BCR-ABL and a reference gene (e.g., ABL1 or GUSB)[9][10]
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Use the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis:
Troubleshooting
-
High IC50 values: Ensure the compound is fully dissolved and the cell line is not resistant. Verify cell seeding density and health.
-
Low apoptosis induction: Increase incubation time or compound concentration. Ensure the apoptosis detection kit is not expired.
-
Weak Western blot signal: Increase protein loading amount, optimize antibody concentrations, or use a more sensitive ECL substrate.
-
Variable qRT-PCR results: Check RNA integrity. Ensure primers are specific and efficient. Use a stable reference gene.
Ordering Information
For research use only. Please inquire for purchasing information.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are provided as a guide and may require optimization for specific experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. skeenapublishers.com [skeenapublishers.com]
- 3. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Monitoring of Chronic Myelogenous Leukemia: Identification of the Most Suitable Internal Control Gene for Real-Time Quantification of BCR-ABL Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. gijhsr.com [gijhsr.com]
- 12. BCR-ABL1 Doubling-Times and Halving-Times May Predict CML Response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCR-ABL-IN-2 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BCR-ABL-IN-2, a potent inhibitor of the BCR-ABL tyrosine kinase, in various kinase inhibition assays. Detailed protocols for both biochemical and cell-based assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction
This compound is a type II tyrosine kinase inhibitor that targets the ABL1 kinase, including the gatekeeper mutant T315I, which confers resistance to many first and second-generation inhibitors.[1] By stabilizing the inactive "DFG-out" conformation of the kinase, this compound effectively blocks its catalytic activity.[1] Understanding its potency and cellular effects is crucial for its development as a potential therapeutic agent for Chronic Myeloid Leukemia (CML).
Data Presentation
Quantitative data for this compound's inhibitory activity is summarized below. This allows for a clear comparison of its potency against the native and a key resistant form of the ABL1 kinase.
| Target Kinase | IC50 Value | Assay Type |
| ABL1 (native) | 57 nM | Biochemical |
| ABL1 (T315I mutant) | 773 nM | Biochemical |
| KDR | 1.8 µM | Biochemical |
| B-Raf | 0.23 µM | Biochemical |
| p38 | 6.3 nM | Biochemical |
Table 1: Inhibitory activity of this compound against various kinases. Data sourced from MedChemExpress.[1]
Signaling Pathway
The BCR-ABL fusion protein leads to the constitutive activation of several downstream signaling pathways, promoting cell proliferation and survival.[1][2][3][4] this compound inhibits the initial phosphorylation events, thereby blocking these downstream signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Application of BCR-ABL-IN-2 in Xenograft Models: A Detailed Guide
Disclaimer: The specific compound "BCR-ABL-IN-2" is not found in the currently available scientific literature. This document therefore provides a representative application note and protocol based on the well-established BCR-ABL inhibitor, Imatinib (also known as Gleevec or CGP57148B), which is a cornerstone in the targeted therapy of Chronic Myeloid Leukemia (CML). The experimental data and protocols are synthesized from published studies on Imatinib and other BCR-ABL inhibitors to serve as a practical guide for researchers.
Application Notes
Introduction
This compound is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1][2][3] The constitutive activity of the BCR-ABL oncoprotein drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[4][5] this compound competitively binds to the ATP-binding site of the ABL kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling.[1] Xenograft models are crucial for the in vivo evaluation of the anti-leukemic efficacy of BCR-ABL inhibitors like this compound, allowing for the assessment of tumor growth inhibition, pharmacokinetics, and overall therapeutic potential in a living organism.[4][6]
Mechanism of Action
The BCR-ABL fusion protein possesses a constitutively active tyrosine kinase domain that phosphorylates numerous downstream substrates, leading to the activation of key signaling pathways that promote cell proliferation and survival. These pathways include the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[4][5] By inhibiting the tyrosine kinase activity of BCR-ABL, this compound effectively blocks these downstream signaling cascades, inducing cell cycle arrest and apoptosis in BCR-ABL positive cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | BCR-ABL Status | IC50 (µM) | Reference |
| KU812 | Positive | 0.1 - 0.3 | [7] |
| MC3 | Positive | 0.1 - 0.3 | [7] |
| U937 | Negative | >10 | [7] |
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Animal Model | Treatment Schedule | Tumor Growth Inhibition (%) | Cured Mice (%) | Reference |
| KU812 | Nude Mice | 50 mg/kg, i.p., twice daily for 11 days | Significant | 87-100 | [8] |
| MC3 | Nude Mice | 50 mg/kg, i.p., twice daily for 11 days | Significant | 87-100 | [8] |
| K562 | Nude Mice | 100 mg/kg, oral, daily for 14 days | Significant | Not Reported | [6] |
Pharmacokinetics of a Representative BCR-ABL Inhibitor (CGP57148B) in Nude Mice
| Route | Dose (mg/kg) | Time Post-Administration | Bcr-Abl Inhibition (%) | Reference |
| Intraperitoneal | 50 | 2 hours | 64.7 | [4] |
| Oral | 160 | 2 hours | 66.4 | [4] |
| Intraperitoneal | 50 | 5 hours | 53.4 | [4] |
| Oral | 160 | 5 hours | 46.7 | [4] |
| Intraperitoneal | 50 | 8 hours | <30 | [4] |
| Oral | 160 | 8 hours | <30 | [4] |
Experimental Protocols
Cell Culture
-
Cell Lines: K562, KU812 (BCR-ABL positive human CML cell lines), and U937 (BCR-ABL negative human myeloid leukemia cell line) can be used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Development
-
Animals: 6- to 8-week-old female immunodeficient mice (e.g., nude, SCID, or NOD/SCID) are used.[4][6] All animal procedures must be approved by the Institutional Animal Care and Use Committee.
-
Cell Preparation: Harvest cells in the exponential growth phase and wash with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells to the desired concentration.
-
Injection: Subcutaneously inject 5 x 106 to 1 x 107 cells in a volume of 100-200 µL into the flank of each mouse.[6] For some cell lines, mixing the cell suspension with an equal volume of Matrigel may improve tumor take rate and growth.[6]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.[6]
In Vivo Efficacy Study
-
Treatment Groups: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water, PBS, or a solution of polyethylene (B3416737) glycol).[6]
-
Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.[6][7] The dosing schedule will depend on the pharmacokinetic properties of the compound.[4]
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis for Target Engagement
-
Sample Preparation: Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated BCR-ABL, total BCR-ABL, and downstream signaling molecules (e.g., p-CrkL, CrkL). A loading control like β-actin should also be used.
-
Detection: Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. List of BCR-ABL tyrosine kinase inhibitors - Drugs.com [drugs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring p-CrkL Inhibition by BCR-ABL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the molecular hallmark of Chronic Myelogenous Leukemia (CML).[1] This oncoprotein drives malignant cell proliferation and survival by phosphorylating a multitude of downstream substrates.[2][3][4] One of the most prominent and direct substrates of BCR-ABL is the Crk-like (CrkL) adapter protein.[5] The phosphorylation of CrkL at tyrosine 207 (p-CrkL) is a reliable biomarker for the in vivo kinase activity of BCR-ABL.[6][7] Consequently, monitoring p-CrkL levels is a critical method for assessing the efficacy of BCR-ABL kinase inhibitors.
BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL tyrosine kinase.[8] Like other tyrosine kinase inhibitors (TKIs), it functions by competing with ATP for binding to the kinase domain of BCR-ABL, thereby preventing the phosphorylation of its substrates.[1] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of CrkL phosphorylation in a CML cell line (K562) treated with this compound.
Principle
This protocol describes the immunodetection of phosphorylated CrkL (p-CrkL) and total CrkL in cell lysates by Western blot. BCR-ABL positive cells, such as the K562 human CML cell line, are treated with varying concentrations of this compound. Following treatment, cells are lysed, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with specific primary antibodies against p-CrkL (Tyr207) and total CrkL. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is used for detection. The signal generated is proportional to the amount of target protein, allowing for a quantitative assessment of the inhibition of CrkL phosphorylation.
Data Presentation
The inhibitory activity of this compound on its target kinase can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value for this compound against the native BCR-ABL kinase has been reported to be 57 nM.[8] The effect of the inhibitor on the phosphorylation of CrkL in a cellular context can be assessed by treating BCR-ABL positive cells with a range of inhibitor concentrations and quantifying the p-CrkL/total CrkL ratio.
Table 1: Representative Inhibitory Profile of this compound on p-CrkL in K562 Cells
| This compound Concentration (nM) | Percent Inhibition of p-CrkL (relative to DMSO control) |
| 0 (DMSO) | 0% |
| 10 | 15% |
| 50 | 48% |
| 100 | 75% |
| 250 | 92% |
| 500 | 98% |
Note: The data presented in this table is illustrative and representative of the expected dose-dependent inhibition based on the known IC50 of this compound. Actual results may vary depending on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: K562 (human chronic myelogenous leukemia)
-
Inhibitor: this compound (prepare a stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS): ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1X protease inhibitor cocktail, 1X phosphatase inhibitor cocktail)
-
Protein Assay Reagent: BCA or Bradford assay kit
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol
-
SDS-PAGE Gels: 12% polyacrylamide gels
-
Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-CrkL (Tyr207) antibody (recommended dilution 1:1000)
-
Mouse or Rabbit anti-CrkL antibody (for total CrkL, recommended dilution 1:1000)
-
Mouse anti-β-actin antibody (loading control, recommended dilution 1:5000)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent
Cell Culture and Treatment
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only treated well as a vehicle control.
Protein Extraction
-
After treatment, transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading for the Western blot.
Western Blotting
-
To the normalized protein lysates, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-CrkL (Tyr207) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
To probe for total CrkL and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies, following steps 7-12.
Data Analysis
-
Quantify the band intensities for p-CrkL, total CrkL, and the loading control using densitometry software.
-
Normalize the p-CrkL signal to the total CrkL signal for each sample.
-
Further normalize the p-CrkL/total CrkL ratio to the loading control to account for any loading inaccuracies.
-
Calculate the percentage of p-CrkL inhibition for each concentration of this compound relative to the DMSO-treated control.
Visualizations
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. circCRKL, a circRNA derived from CRKL, regulates BCR-ABL via sponging miR-877-5p to promote chronic myeloid leukemia cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by BCR-ABL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase. The BCR-ABL oncoprotein drives aberrant cell proliferation and confers resistance to apoptosis, a programmed cell death mechanism crucial for tissue homeostasis.[1] Inhibition of the BCR-ABL kinase activity is a cornerstone of CML therapy, leading to the induction of apoptosis in leukemic cells.[2][3]
BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL1 tyrosine kinase. It demonstrates inhibitory activity against both the native ABL1 kinase (IC50 = 57 nM) and the clinically significant T315I mutant (IC50 = 773 nM), which confers resistance to many first and second-generation tyrosine kinase inhibitors.[4] this compound acts as a Type II inhibitor, stabilizing the inactive 'DFG-out' conformation of the kinase.[4] Its mechanism involves a urea (B33335) moiety forming a hydrogen bond with the conserved K271-E286 salt bridge, a t-butyl group binding to a hydrophobic pocket, and a 2,3-dichlorophenyl ring stabilizing the inactive conformation.[4]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound in CML cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of Apoptosis Detection by Annexin V/PI Staining
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), it can identify early apoptotic cells with intact cell membranes.[6]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.[5]
By using both stains, cell populations can be resolved into four distinct quadrants in a flow cytometry dot plot:
-
Annexin V- / PI- (Lower Left): Viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left): Primarily necrotic cells with compromised membranes.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from Annexin V/PI staining experiments on a CML cell line (e.g., K562) treated with various concentrations of this compound for 24 and 48 hours. This data illustrates the expected dose- and time-dependent increase in apoptosis following treatment.
Table 1: Apoptosis Induction in K562 Cells after 24-hour Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 3.1 ± 1.5 | 2.4 ± 0.8 |
| This compound (50 nM) | 75.2 ± 3.5 | 15.8 ± 2.9 | 8.0 ± 1.7 |
| This compound (100 nM) | 52.1 ± 4.2 | 28.4 ± 3.8 | 19.5 ± 2.5 |
| This compound (250 nM) | 28.9 ± 5.1 | 40.2 ± 4.5 | 30.9 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction in K562 Cells after 48-hour Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.3 ± 2.5 | 4.5 ± 1.8 | 3.2 ± 1.1 |
| This compound (50 nM) | 58.6 ± 4.1 | 22.7 ± 3.2 | 18.7 ± 2.8 |
| This compound (100 nM) | 33.4 ± 3.8 | 35.1 ± 4.1 | 31.5 ± 3.5 |
| This compound (250 nM) | 15.7 ± 2.9 | 45.3 ± 5.2 | 39.0 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
BCR-ABL positive cell line (e.g., K562, KU812)
-
This compound (prepare stock solution in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes or flow cytometry tubes
-
Cell culture plates (e.g., 6-well or 12-well)
-
Flow cytometer
Experimental Workflow
References
- 1. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for BCR-ABL-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BCR-ABL-IN-2, a potent inhibitor of the BCR-ABL tyrosine kinase. This document is intended to guide researchers in utilizing this compound for studies related to chronic myeloid leukemia (CML) and other malignancies driven by the BCR-ABL fusion protein.
Introduction
This compound is a small molecule inhibitor targeting the constitutively active BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[1][2] This fusion protein, resulting from the Philadelphia chromosome translocation, drives uncontrolled cell proliferation and survival.[2][3] this compound is designed to bind to the ATP-binding site of the ABL kinase domain, effectively blocking its downstream signaling and inducing apoptosis in BCR-ABL positive cells.[1]
Supplier and Purchasing Information
This compound is available from various chemical suppliers specializing in research compounds. Researchers can procure this inhibitor from the following vendors:
-
MedChemExpress
-
EvitaChem
-
TargetMol
It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.
Quantitative Data
The inhibitory activity of this compound has been characterized against the native BCR-ABL kinase and its clinically relevant T315I mutant, which confers resistance to many first and second-generation inhibitors. Its activity against other kinases is also provided for selectivity profiling.
| Compound | Target | IC50 | Reference |
| This compound | ABL1 (native) | 57 nM | [4][5] |
| ABL1 (T315I) | 773 nM | [4][5] | |
| KDR (VEGFR2) | 1.8 µM | [4][5] | |
| B-Raf | 0.23 µM | [4][5] | |
| p38 | 6.3 nM | [4][5] | |
| Imatinib | BCR-ABL | ~150 nM (in K562 cells) | [4] |
| Dasatinib | BCR-ABL | ~1 nM (in K562 cells) | [4] |
| Nilotinib | BCR-ABL | ~10 nM (in K562 cells) | [4] |
Signaling Pathways
BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Understanding these pathways is key to elucidating the mechanism of action of inhibitors like this compound.
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
Experimental Protocols
In Vitro BCR-ABL Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
GST-CrkL substrate[1]
-
Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
This compound (or other inhibitors)
-
Glutathione-agarose beads
-
Wash buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
SDS-PAGE loading buffer
-
Anti-phosphotyrosine antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Substrate Immobilization:
-
Incubate GST-CrkL with glutathione-agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads twice with ice-cold wash buffer to remove unbound substrate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the substrate-bound beads, recombinant BCR-ABL enzyme, and kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated GST-CrkL.
-
Visualize the results using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based BCR-ABL Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on BCR-ABL kinase activity within a cellular context using a CML cell line (e.g., K562).
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or other inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-CrkL, p-STAT5, and their total protein counterparts overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Calculate the inhibition of phosphorylation at each inhibitor concentration relative to the DMSO control.
-
Caption: Workflow for a cell-based assay to evaluate this compound efficacy.
Troubleshooting
-
Low Kinase Activity in In Vitro Assay:
-
Ensure the recombinant enzyme is active.
-
Check the ATP concentration and the composition of the kinase buffer.
-
Optimize the enzyme and substrate concentrations.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
Ensure the blocking step is sufficient.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers.
-
Ensure accurate pipetting and dilutions.
-
Perform experiments in triplicate to ensure reproducibility.
-
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Storage and Stability of BCR-ABL-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). As with any small molecule inhibitor intended for research or therapeutic development, understanding its long-term stability and optimal storage conditions is critical to ensure the reliability and reproducibility of experimental results. Degradation of the compound can lead to decreased potency, altered bioactivity, and the potential for confounding experimental outcomes.
These application notes provide a comprehensive guide to the recommended long-term storage of this compound and detailed protocols for assessing its stability over time. The information herein is intended to assist researchers in maintaining the integrity of the compound and in designing and executing robust stability studies.
Recommended Storage Conditions
Proper storage is essential to minimize the degradation of this compound. The following table summarizes the recommended conditions for storing the compound in both solid (powder) and solution forms. Adherence to these guidelines will help preserve the chemical integrity and biological activity of the inhibitor.
| Form | Storage Temperature | Duration | Storage Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Minimize exposure to moisture and air. Allow the container to equilibrate to room temperature before opening to prevent condensation. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store in tightly sealed, light-resistant vials. |
BCR-ABL Signaling Pathway
This compound exerts its effect by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibition disrupts downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The diagram below illustrates the major signaling cascades activated by BCR-ABL.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for conducting a comprehensive stability assessment of this compound. These protocols can be adapted based on the specific experimental needs and available analytical instrumentation.
Long-Term Stability of Solid this compound
Objective: To evaluate the chemical stability of this compound powder under recommended and accelerated storage conditions over an extended period.
Materials:
-
This compound (solid powder)
-
Amber glass vials with screw caps
-
Controlled environment chambers (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH)
-
Analytical balance
-
HPLC-UV or LC-MS system
-
High-purity solvent for reconstitution (e.g., DMSO)
Procedure:
-
Accurately weigh 1-2 mg of this compound powder into multiple pre-labeled amber glass vials.
-
Tightly cap the vials and place them in the selected storage conditions:
-
Recommended: -20°C
-
Accelerated: 4°C, 25°C with 60% relative humidity (RH), and 40°C with 75% RH.
-
-
Establish a time-point schedule for analysis (e.g., 0, 1, 3, 6, 12, 24, and 36 months).
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the powder in a precise volume of a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Analyze the sample by a validated stability-indicating HPLC-UV or LC-MS method to determine the purity of this compound and to detect any degradation products.
-
Compare the purity at each time point to the initial purity at time 0. A significant decrease in purity or the appearance of new peaks indicates degradation.
Stability of this compound in Solution
Objective: To assess the stability of this compound in a stock solution under various storage conditions and after multiple freeze-thaw cycles.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Polypropylene (B1209903) microcentrifuge tubes
-
Controlled temperature storage (-80°C, -20°C, 4°C)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple polypropylene microcentrifuge tubes.
-
Long-Term Storage:
-
Store aliquots at -80°C, -20°C, and 4°C.
-
At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each temperature.
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration and purity.
-
-
Freeze-Thaw Stability:
-
Subject a set of aliquots stored at -20°C and -80°C to repeated freeze-thaw cycles. A cycle consists of freezing the sample for at least 12 hours followed by thawing at room temperature until completely liquefied.
-
After 1, 3, 5, and 10 freeze-thaw cycles, analyze the samples by HPLC-UV or LC-MS.
-
-
Compare the results to a freshly prepared standard or the time 0 sample to quantify any degradation.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique.
| Analytical Method | Description | Application |
| HPLC-UV | Separates the parent compound from its degradation products based on their physicochemical properties. The UV detector quantifies the amount of each component. | Purity assessment, quantification of the parent compound, and detection of chromophoric degradation products. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. | Identification of unknown degradation products by determining their molecular weight, and highly sensitive quantification of the parent compound. |
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting a stability study of a small molecule inhibitor like this compound.
Conclusion
The stability of this compound is paramount for obtaining accurate and reproducible results in research and development. By adhering to the recommended storage conditions, researchers can minimize degradation and preserve the compound's integrity. Furthermore, the provided protocols offer a robust framework for conducting comprehensive stability studies to establish a definitive shelf-life under specific laboratory conditions. It is recommended that researchers validate the stability of this compound in their specific solvent and storage systems to ensure the highest quality data in their investigations.
Troubleshooting & Optimization
Technical Support Center: Optimizing BCR-ABL-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BCR-ABL-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in Chronic Myeloid Leukemia (CML). This compound works by binding to the kinase domain of ABL1, preventing its catalytic activity and the subsequent phosphorylation of downstream signaling molecules. This inhibition ultimately leads to a reduction in cell proliferation and the induction of apoptosis in BCR-ABL positive cells.[1] The inhibitor contains a urea (B33335) moiety that forms a hydrogen bond with the conserved K271-E286 salt bridge of ABL1 and a 2,3-dichlorophenyl ring that stabilizes the DFG-phenylalanine F382 in an inactive conformation.[1]
2. What are the known IC50 and LC50 values for this compound?
The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) are crucial parameters for determining the effective concentration range of an inhibitor. The known values for this compound are summarized in the table below.
3. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically between 0.1% and 0.5%.[2]
4. What is a good starting concentration for my cell culture experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on the available IC50 and LC50 data, a concentration range of 10 nM to 10 µM is a reasonable starting point for most BCR-ABL positive cell lines. It is advisable to include concentrations both above and below the known IC50 values to capture the full dose-response curve.
5. How can I assess the activity of this compound in my cells?
The most direct way to assess the activity of this compound is to measure the phosphorylation status of a direct downstream substrate of BCR-ABL. Phospho-CRKL (p-CRKL) is a well-established biomarker for BCR-ABL kinase activity.[3][4] You can perform a Western blot to detect the levels of p-CRKL in cell lysates after treatment with this compound. A decrease in p-CRKL levels indicates successful inhibition of BCR-ABL.
Troubleshooting Guides
Issue 1: Low or no observable effect of this compound on cell viability or proliferation.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the optimal effective concentration for your specific cell line.
-
-
Possible Cause 2: Compound Instability or Precipitation.
-
Solution: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. When diluting into aqueous cell culture medium, ensure thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing an intermediate dilution in a serum-containing medium before the final dilution in the full volume of culture medium.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The target cell line may harbor mutations in the BCR-ABL kinase domain that confer resistance to the inhibitor. For instance, the T315I mutation is known to cause resistance to many BCR-ABL inhibitors.[5] Sequence the BCR-ABL kinase domain of your cell line to check for known resistance mutations. If the T315I mutation is present, higher concentrations of this compound may be required, as its IC50 for the T315I mutant is significantly higher than for the native kinase.[1]
-
-
Possible Cause 4: BCR-ABL Independent Survival Pathways.
-
Solution: The cells may have activated alternative survival pathways that are independent of BCR-ABL signaling.[5] Consider combination therapies with inhibitors of other signaling pathways that may be active in your cells.
-
Issue 2: High levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: Off-Target Effects.
-
Solution: this compound is known to inhibit other kinases, such as KDR, B-Raf, and p38, at higher concentrations.[1] These off-target effects could contribute to cytotoxicity. Lower the concentration of the inhibitor and perform a detailed dose-response analysis to find a therapeutic window that maximizes BCR-ABL inhibition while minimizing off-target toxicity.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Solution: Different cell lines can exhibit varying sensitivities to the same inhibitor. If your cell line is particularly sensitive, use a lower range of concentrations in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Drug Preparation.
-
Solution: Always prepare fresh working solutions of this compound from a validated stock solution for each experiment. Ensure accurate and consistent pipetting.
-
-
Possible Cause 2: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and media composition, as these factors can influence cellular responses to inhibitors.
-
-
Possible Cause 3: Degradation of the Inhibitor.
Data Presentation
| Parameter | Value | Cell Line / Target | Reference |
| IC50 | 57 nM | ABL1 (native) | [1] |
| IC50 | 773 nM | ABL1 (T315I mutant) | [1] |
| LC50 | 5.29 µM | K562/DOX (Imatinib-resistant) | [6] |
| IC50 (Off-Target) | 1.8 µM | KDR | [1] |
| IC50 (Off-Target) | 0.23 µM | B-Raf | [1] |
| IC50 (Off-Target) | 6.3 nM | p38 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your BCR-ABL positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock. A suggested starting range is 0 (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing BCR-ABL Inhibition by Western Blotting for Phospho-CRKL (p-CRKL)
-
Cell Treatment: Treat BCR-ABL positive cells with various concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-CRKL (p-CRKL).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CRKL or a housekeeping protein like GAPDH or β-actin.
-
Analysis: Quantify the band intensities to determine the ratio of p-CRKL to total CRKL for each treatment condition. A decrease in this ratio indicates inhibition of BCR-ABL kinase activity.
Mandatory Visualizations
Caption: BCR-ABL Signaling Pathways and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 5. Practical management of patients with chronic myeloid leukemia who develop tyrosine kinase inhibitor-resistant BCR-ABL1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Troubleshooting BCR-ABL-IN-2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCR-ABL tyrosine kinase inhibitor, BCR-ABL-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the BCR-ABL1 tyrosine kinase.[1][2][3] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[4] this compound functions by competitively binding to the ATP-binding site of the BCR-ABL kinase, which prevents the phosphorylation of downstream substrates involved in cell proliferation and survival signaling pathways.[4] This inhibition can lead to decreased proliferation of malignant cells and the induction of apoptosis.[4]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit both the native (wild-type) and a mutated form of the ABL1 kinase. The reported IC50 values are:
This compound may also inhibit other kinases such as KDR, B-Raf, and p38 kinase at different concentrations.[1][3]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of the compound. Recommendations for storage are as follows:
-
As a powder: Store at -20°C for up to 3 years.[3]
-
In solvent: Prepare aliquots and store at -80°C for up to 1 year.[3]
Solubility and Solution Preparation
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent, temperature, and purity of the compound. Below is a summary of available solubility data.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | ~10 mg/mL | ~19.9 mM | Soluble.[5] |
| Ethanol (B145695) | Data not available | Data not available | Generally, kinase inhibitors have lower solubility in ethanol compared to DMSO. |
| Methanol | Data not available | Data not available | May require heating or sonication to improve solubility. |
| DMF | Data not available | Data not available | Often a good alternative to DMSO for polar aprotic compounds. |
Molecular Weight of this compound: 502.39 g/mol [1][3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Add the appropriate volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) may also aid dissolution, but avoid excessive heat.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Working Solution
This protocol provides a method for preparing a 2 mg/mL working solution suitable for animal experiments, based on a common formulation.
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Saline, Phosphate-Buffered Saline (PBS), or sterile water (ddH₂O)
-
Sterile tubes
Procedure:
-
To prepare a 40 mg/mL stock solution, dissolve 2 mg of this compound in 50 µL of DMSO.[3]
-
To prepare the final 2 mg/mL working solution, use the following formulation: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[3]
-
For 1 mL of the final formulation, start with 50 µL of the 40 mg/mL DMSO stock solution.
-
Add 300 µL of PEG300 to the DMSO stock. Mix well until the solution is clear.[3]
-
Add 50 µL of Tween 80 and mix again until the solution is clear.[3]
-
Add 600 µL of Saline, PBS, or ddH₂O to reach the final volume of 1 mL. Mix thoroughly.[3]
-
The final concentration of this compound will be 2 mg/mL. This solution should be prepared fresh before each experiment.
Troubleshooting Solubility Issues
Q4: My this compound powder is not dissolving in DMSO.
A4: If you are having trouble dissolving this compound in DMSO, consider the following steps:
-
Increase mixing time: Vortex the solution for a longer period.
-
Apply gentle heat: Warm the solution in a water bath at a temperature no higher than 37°C.
-
Use sonication: Place the vial in a sonicator bath for 10-15 minute intervals.
-
Check solvent quality: Ensure you are using anhydrous, high-purity DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.
Q5: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous environment. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to minimize solvent effects on the experiment. Here are some troubleshooting strategies:
-
Lower the final concentration: The most direct solution is to work with a lower final concentration of this compound in your assay.
-
Use a co-solvent: For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility.[3] For in vitro assays, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your aqueous buffer may help.
-
Increase the DMSO concentration (with caution): If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution may keep the compound dissolved. However, be sure to run appropriate vehicle controls to account for any effects of the solvent itself.
-
Prepare fresh dilutions: Always prepare working dilutions from your frozen stock immediately before use. Do not store dilute aqueous solutions of the inhibitor.
Visualizing Key Pathways and Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that are critical for cell proliferation, survival, and altered adhesion. Key pathways include the RAS/MAPK pathway and the PI3K/AKT pathway.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address common solubility challenges encountered with this compound.
Caption: A workflow for troubleshooting initial solubility issues with this compound.
References
Technical Support Center: Interpreting Off-Target Effects of BCR-ABL-IN-2
Aimed at researchers, scientists, and drug development professionals, this guide provides troubleshooting and frequently asked questions to navigate the complexities of using BCR-ABL-IN-2 in your experiments. Understand and mitigate off-target effects for more accurate and reliable results.
Note on this compound: As "this compound" is a generic identifier, this guide utilizes data from a representative second-generation BCR-ABL inhibitor, INNO-406, to provide concrete examples and quantitative data for interpreting potential off-target effects. The principles and methodologies described are broadly applicable to other selective kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1] With kinase inhibitors like this compound, which are designed to block the ATP-binding site of the BCR-ABL kinase, the inhibitor can also bind to and affect the function of other kinases with similar ATP-binding pockets.[2] This is a significant concern because it can lead to unexpected experimental outcomes, cellular toxicity, and misinterpretation of data.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of BCR-ABL. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A standard method to investigate this is to perform a rescue experiment. If you can overexpress a drug-resistant mutant of BCR-ABL, it should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.
Q3: How can I proactively identify potential off-target effects of this compound?
A3: A proactive approach is crucial for accurate interpretation of your results. A common method is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases. This can be done through commercial services. Additionally, chemical proteomics can identify protein interactions, including off-target kinases, in a more unbiased manner within the cellular context.[3]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects. Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action | Expected Outcome |
| Higher than expected cytotoxicity at effective concentrations. | Inhibition of off-target kinases essential for cell survival. | 1. Perform a dose-response curve to determine the IC50 for BCR-ABL inhibition and a CC50 for cytotoxicity. 2. Conduct a kinome scan to identify potential off-target kinases.[3] | 1. Determine a therapeutic window. 2. Identification of unintended kinase targets that may explain the toxicity. |
| Discrepancy between biochemical (cell-free) and cell-based assay results. | Poor cell permeability, inhibitor efflux, or high intracellular ATP concentration. | 1. Assess inhibitor's physicochemical properties. 2. Use efflux pump inhibitors (e.g., verapamil). 3. Verify target expression and activity in your cell line via Western blot. | Improved correlation between biochemical and cellular potency. |
| Unexpected activation of a signaling pathway. | Inhibition of a negative regulator kinase or paradoxical pathway activation.[4] | 1. Use phosphoproteomics or phospho-specific antibodies to map pathway activation. 2. Consult literature for known paradoxical effects of similar kinase inhibitors. | Identification of the activated pathway and potential mechanism. |
| Inconsistent results between experiments. | Inhibitor instability in media or off-target effects varying with cell state. | 1. Check inhibitor stability under experimental conditions. 2. Ensure consistent cell culture conditions (e.g., confluency, passage number). | More reproducible experimental outcomes. |
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory profile of a representative BCR-ABL inhibitor, INNO-406, against a panel of kinases. This data can serve as a reference for potential off-targets of similar inhibitors.
Table 1: High-Affinity Off-Targets of INNO-406
| Off-Target Kinase | Inhibition (%) at 1 µM | IC50 (nM) | Potential Pathway Affected |
| LYN | >95% | <10 | B-cell signaling, immune response |
| DDR1 | >90% | 25 | Cell adhesion, migration |
| DDR2 | >90% | 30 | Collagen signaling, tissue remodeling |
| EPHA5 | >85% | 50 | Axon guidance, synaptic plasticity |
| ZAK | >80% | 100 | Stress response, MAP kinase signaling |
Data is representative and compiled from published kinome profiling studies of INNO-406.[3]
Table 2: Comparison of IC50 Values for Selected Kinases
| Kinase | INNO-406 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) |
| BCR-ABL | <1 | 25 | <10 | <1 |
| c-KIT | 28 | 100 | 20 | 12 |
| PDGFRα | 30 | 150 | 60 | 28 |
| SRC | >1000 | >10000 | >10000 | 11 |
| LCK | >1000 | >10000 | >10000 | 11 |
This table provides a comparative view of the selectivity of different BCR-ABL inhibitors against common off-target kinases.[5]
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., >400) at a single concentration, typically 1 µM.
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.
-
Selectivity Analysis: Compare the IC50 values for BCR-ABL and the identified off-target kinases to determine the selectivity profile.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the on-target and off-target effects of this compound on cellular signaling pathways.
Methodology:
-
Cell Treatment: Plate BCR-ABL positive cells (e.g., K562) and treat with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
On-target: p-BCR-ABL (Tyr177), p-CrkL (Tyr207)
-
Downstream Pathways: p-STAT5 (Tyr694), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204)
-
Loading Control: GAPDH, β-actin
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Visualizations
Caption: Simplified BCR-ABL signaling network.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical troubleshooting guide for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 3. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Resistance to BCR-ABL-IN-2 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to BCR-ABL-IN-2 in their in vitro experiments. This guide addresses two distinct inhibitors that may be referred to as this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: The designation "this compound" can refer to at least two different inhibitors with distinct mechanisms of action. It is crucial to identify which compound you are working with.
-
This compound (Type II Inhibitor): This inhibitor targets the "DFG-out" (inactive) conformation of the ABL1 kinase. It has reported IC50 values of 57 nM for native ABL1 and 773 nM for the T315I mutant.[1] This compound is designed to bind to a specific inactive state of the kinase.
-
BCR-ABL1-IN-2 (Active against Imatinib-Resistant Cells): This compound has shown activity in imatinib-resistant K562/DOX cells with a lethal concentration (LC50) of 5.29 μM.[2] Its mechanism of overcoming resistance in this cell line may be related to evading drug efflux pumps.
Q2: What is the mechanism of action of the Type II inhibitor this compound?
A2: The Type II inhibitor this compound functions by binding to and stabilizing an inactive conformation of the ABL kinase domain where the Asp-Phe-Gly (DFG) motif is flipped into an "out" position.[1] This prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity and downstream signaling.
Q3: What are the common mechanisms of resistance to BCR-ABL tyrosine kinase inhibitors (TKIs)?
A3: Resistance to BCR-ABL TKIs can be broadly categorized into two types:
-
BCR-ABL-dependent resistance: This is primarily caused by point mutations in the ABL kinase domain that either directly impair inhibitor binding or shift the conformational equilibrium of the kinase to favor the active state, to which some inhibitors cannot bind.[3][4][5] The T315I "gatekeeper" mutation is a well-known example that confers resistance to many TKIs.[3] Gene amplification of the BCR-ABL gene, leading to overexpression of the oncoprotein, can also contribute to resistance.
-
BCR-ABL-independent resistance: This occurs when cancer cells survive and proliferate despite effective inhibition of BCR-ABL.[3][5][6] Mechanisms include the activation of alternative survival pathways (e.g., Src family kinases), the influence of the bone marrow microenvironment, and the overexpression of drug efflux pumps like P-glycoprotein (MDR1), which actively remove the inhibitor from the cell.[5]
Troubleshooting Guides
Scenario 1: Decreased Potency or Complete Lack of Activity of this compound (Type II Inhibitor)
Q: My cells are showing reduced sensitivity to our Type II this compound. What could be the cause?
A: Reduced sensitivity to a Type II inhibitor like this compound can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Confirm Compound Integrity:
-
Question: Is the inhibitor stock solution properly prepared and stored?
-
Troubleshooting: Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution from a new vial of the inhibitor and repeat the experiment.
-
-
Cell Line Authentication:
-
Question: Are you certain about the identity and characteristics of your cell line?
-
Troubleshooting: Cell lines can be misidentified or can change over time. Authenticate your cell line using short tandem repeat (STR) profiling. Verify the expression of BCR-ABL in your cells by Western blot or RT-qPCR.
-
-
Investigate Kinase Domain Mutations:
-
Question: Have the cells acquired mutations in the ABL kinase domain?
-
Troubleshooting: The T315I mutation is a common cause of resistance to many TKIs, and this compound (Type II) shows reduced potency against this mutant.[1] Other mutations that destabilize the DFG-out conformation can also confer resistance.
-
Experimental Protocol: Sequence the BCR-ABL kinase domain in your resistant cell population to identify potential mutations.
-
-
Assess BCR-ABL Expression Levels:
-
Question: Has the expression level of BCR-ABL increased in the resistant cells?
-
Troubleshooting: Overexpression of the target protein can sometimes overcome the effects of an inhibitor.
-
Experimental Protocol: Compare the BCR-ABL protein levels in your sensitive and resistant cells using Western blotting.
-
Scenario 2: Resistance to BCR-ABL1-IN-2 in Imatinib-Resistant Cell Lines
Q: I am working with the BCR-ABL1-IN-2 that is reported to be active against K562/DOX cells, but my cells are still showing resistance. What should I investigate?
A: Resistance in this context is likely related to mechanisms other than kinase domain mutations, especially if you are using a cell line known for multidrug resistance.
-
Evaluate Drug Efflux Pump Activity:
-
Question: Are drug efflux pumps, such as P-glycoprotein (MDR1), overexpressed and active in your cells?
-
Troubleshooting: The K562/DOX cell line is known for its high expression of P-glycoprotein. Even if BCR-ABL1-IN-2 is designed to be less susceptible to efflux, very high levels of pump expression or the involvement of other transporters could still lead to resistance.
-
Experimental Protocol:
-
Assess the expression of P-glycoprotein (ABCB1) and other relevant ABC transporters using Western blotting or flow cytometry.
-
Perform a functional efflux assay using a fluorescent substrate like rhodamine 123 in the presence and absence of a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporine A). If the addition of the efflux pump inhibitor restores sensitivity to BCR-ABL1-IN-2, it confirms the role of drug efflux in the observed resistance.
-
-
-
Consider Off-Target Effects and Alternative Signaling:
-
Question: Could the cells be relying on alternative survival pathways?
-
Troubleshooting: Even with effective BCR-ABL inhibition, cells can sometimes survive by activating other signaling pathways.
-
Experimental Protocol: Use phosphoproteomic arrays or targeted Western blotting to investigate the activation status of key survival pathways such as PI3K/Akt, MAPK/ERK, and STAT signaling in your resistant cells compared to sensitive controls.
-
Data Presentation
Table 1: In Vitro Potency of this compound Inhibitors
| Inhibitor Name | Target | Cell Line/Enzyme | Potency Metric | Value | Reference |
| This compound (Type II) | Native ABL1 | Enzymatic Assay | IC50 | 57 nM | [1] |
| T315I ABL1 | Enzymatic Assay | IC50 | 773 nM | [1] | |
| KDR | Enzymatic Assay | IC50 | 1.8 µM | [1] | |
| B-Raf | Enzymatic Assay | IC50 | 0.23 µM | [1] | |
| p38 | Enzymatic Assay | IC50 | 6.3 nM | [1] | |
| BCR-ABL1-IN-2 | BCR-ABL | K562/DOX | LC50 | 5.29 µM | [2] |
Experimental Protocols
Protocol 1: Assessment of Cellular Proliferation and Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each inhibitor concentration. Determine the IC50 or LC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for BCR-ABL and Downstream Signaling
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-BCR-ABL (Tyr177), BCR-ABL, p-CrkL, CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of BCR-ABL-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the BCR-ABL tyrosine kinase inhibitor, BCR-ABL-IN-2.
FAQs: Formulation and Administration
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: Like many kinase inhibitors, this compound is expected to have low aqueous solubility and high lipophilicity.[1][2] These properties can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[3][4] This makes it difficult to achieve therapeutic concentrations in target tissues and can lead to inconsistent experimental results.[5]
Q2: What is a recommended starting formulation for this compound for oral gavage in mice?
A2: A common approach for poorly soluble compounds is to use a vehicle that can maintain the compound in suspension or solution. A suggested formulation for this compound is a mixture of DMSO, PEG300, Tween 80, and saline.[6]
Example Formulation Protocol:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline (or PBS/ddH₂O) and mix thoroughly.
A typical final vehicle composition might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline. The final concentration of this compound should be determined based on the required dose and the dosing volume appropriate for the animal model.
Q3: Can I use a simple suspension of this compound in water or saline?
A3: A simple aqueous suspension is generally not recommended for highly hydrophobic compounds like this compound. Without appropriate suspending and wetting agents, the compound is likely to agglomerate and precipitate, leading to inaccurate and inconsistent dosing.[1]
Q4: What are the key considerations for oral gavage of this compound formulations?
A4: Proper oral gavage technique is critical to ensure accurate dosing and animal welfare. Key considerations include:
-
Homogeneity of the formulation: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound.[1]
-
Gavage needle size: Use an appropriately sized gavage needle for the animal to minimize the risk of esophageal injury.[7]
-
Dosing volume: The volume administered should be appropriate for the size of the animal, typically not exceeding 10 mL/kg for mice.[7]
-
Animal handling: Proper restraint is essential for a successful and safe procedure.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Inhomogeneous formulation (suspension not uniformly mixed). | Ensure the formulation is vortexed or stirred thoroughly before drawing each dose. Consider preparing a fresh formulation for each experiment. |
| Inaccurate dosing volume. | Calibrate pipettes and syringes regularly. For small volumes, consider using positive displacement pipettes. | |
| Food effects in the gastrointestinal tract. | Standardize the feeding schedule for all animals in the study. Fasting animals overnight before dosing can sometimes reduce variability.[8] | |
| Low overall bioavailability | Poor solubility and dissolution of the compound in the gastrointestinal tract. | Optimize the formulation by screening different co-solvents, surfactants, or by using techniques like micronization to reduce particle size.[9][10] Lipid-based formulations can also be explored.[9] |
| Precipitation of the compound in the stomach. | The pH shift from the formulation to the acidic environment of the stomach can cause precipitation. Consider using a buffered formulation or enteric-coated capsules for larger animals. | |
| Animal distress or injury after oral gavage | Improper gavage technique leading to esophageal trauma or aspiration. | Ensure personnel are properly trained in oral gavage techniques. Using a flexible-tipped gavage needle can reduce the risk of injury.[2] |
| Formulation is irritating to the gastrointestinal tract. | High concentrations of some organic solvents (e.g., DMSO) can cause irritation. Minimize the concentration of such solvents in the final formulation. |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants to improve the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[8]
-
Add an excess amount of this compound to a fixed volume of each individual excipient and various combinations.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.[8]
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Nanosuspension
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size.
Methodology:
-
Micronization/Nanonization: Reduce the particle size of this compound using techniques like wet milling or high-pressure homogenization.[10]
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).[8]
-
Suspension Preparation: Disperse the micronized or nano-sized this compound powder into the vehicle.
-
Particle Size Analysis: Characterize the particle size distribution of the resulting suspension using laser diffraction to confirm the size reduction.
-
Stability Assessment: Evaluate the physical stability of the nanosuspension over time by monitoring for particle size changes and sedimentation.
Visualizations
BCR-ABL Signaling Pathways
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for enhancing the in vivo bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. instechlabs.com [instechlabs.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of BCR-ABL-IN-2
Welcome to the technical support center for BCR-ABL-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues and ensuring the consistency and reliability of their experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to the use of this compound, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound, providing potential causes and solutions to troubleshoot your experiments.
Issue 1: Inconsistent IC50 values or reduced potency between different batches of this compound.
Question: We are observing significant differences in the IC50 values of this compound between different lots. What could be the cause, and how can we mitigate this?
Answer: Batch-to-batch variability in the potency of small molecule inhibitors is a common challenge and can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Purity and Impurities | Different batches may have varying purity levels or contain impurities that interfere with the assay. Even small amounts of highly potent impurities can skew results. Solution: Always request and review the Certificate of Analysis (CofA) for each batch. Compare the purity data (e.g., by HPLC or LC-MS) between batches. If significant differences are noted, it may be the source of the variability. Consider sourcing from a vendor with stringent quality control. |
| Solubility Issues | Incomplete solubilization of the compound can lead to a lower effective concentration and an apparent decrease in potency. Solubility can be affected by minor variations in the crystalline form of the solid compound between batches. Solution: Ensure the compound is fully dissolved. See the detailed Protocol for Preparing this compound Stock Solutions below. Briefly, use anhydrous DMSO for the initial stock solution and vortex thoroughly. For aqueous working solutions, avoid precipitation by not exceeding the recommended final DMSO concentration in your assay medium (typically <0.5%). |
| Compound Stability & Storage | Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the inhibitor. Solution: Store the solid compound at -20°C for long-term storage.[1] Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles and store at -80°C for up to one year.[1] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation. |
| Assay Conditions | Minor variations in experimental conditions can lead to shifts in IC50 values. Solution: Standardize all assay parameters, including cell density, incubation times, ATP concentration (for in vitro kinase assays), and reagent concentrations. Run a known BCR-ABL inhibitor (e.g., Imatinib) as a positive control in parallel to assess the consistency of the assay itself. |
Troubleshooting Workflow for Inconsistent Potency:
Issue 2: Poor solubility of this compound in aqueous media.
Question: I am having trouble dissolving this compound for my cell-based assays. I see precipitation when I dilute my DMSO stock in culture media. What is the recommended procedure?
Answer: this compound, like many kinase inhibitors, has limited aqueous solubility. Proper preparation of solutions is critical for obtaining accurate and reproducible results.
Recommended Solubility and Stock Preparation:
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 25 mg/mL | For preparing high-concentration stock solutions.[1] |
| Aqueous Media | Limited | Direct dissolution in aqueous buffers or media is not recommended. Dilute from a high-concentration DMSO stock. |
For in vivo studies, a common formulation is a co-solvent system such as DMSO, PEG300, Tween 80, and saline.[1]
Protocol for Preparing this compound Stock Solutions:
-
Prepare a High-Concentration Stock in DMSO:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
-
Working Solution Preparation for Cell-Based Assays:
-
Perform serial dilutions of your DMSO stock solution in your cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. [2]
-
To avoid precipitation, it is recommended to add the DMSO stock to the media while vortexing to ensure rapid and even dispersion.
-
Issue 3: No or weak inhibition of BCR-ABL activity observed.
Question: My experiment using a new batch of this compound is not showing the expected inhibition of BCR-ABL kinase activity. How can I troubleshoot this?
Answer: A lack of inhibitory effect can be due to issues with the compound, the experimental setup, or the biological system.
Troubleshooting Workflow for Lack of Inhibition:
Experimental Protocols
Protocol 1: In Vitro BCR-ABL Kinase Assay
This protocol is adapted for measuring the direct inhibitory effect of this compound on BCR-ABL kinase activity.
Materials:
-
Recombinant ABL1 kinase domain
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., Abltide peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant, low percentage of DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of recombinant ABL1 kinase diluted in kinase buffer.
-
Add 2 µL of a mix of substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.[3]
Protocol 2: Cell-Based BCR-ABL Activity Assay
This protocol outlines a method to measure the inhibition of endogenous BCR-ABL activity in a chronic myeloid leukemia (CML) cell line (e.g., K562).[4]
Materials:
-
K562 cells
-
RPMI-1640 medium + 10% FBS
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western Blot: anti-phospho-CrkL (Tyr207), anti-CrkL, and a loading control (e.g., β-actin).
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to grow overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Perform Western blot analysis to detect the levels of phosphorylated CrkL (a downstream substrate of BCR-ABL) and total CrkL.[5][6]
Western Blot Workflow:
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.[7] this compound inhibits this activity by blocking the ATP-binding site of the kinase.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. promega.com [promega.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]
Best practices for handling and disposal of BCR-ABL-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and disposal of BCR-ABL-IN-2, along with detailed experimental protocols and troubleshooting support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the BCR-ABL1 tyrosine kinase. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells, particularly in Chronic Myeloid Leukemia (CML). This compound works by binding to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival.[1] It has shown activity against both the native (wild-type) BCR-ABL1 and the T315I mutant, a common mutation that confers resistance to some first and second-generation inhibitors.[2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year. The product is typically shipped with blue ice or at ambient temperature.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as DMSO. For in vivo experiments, a common formulation involves creating a stock solution in DMSO and then further diluting it with a mixture of PEG300, Tween 80, and saline or PBS. A calculator for determining the required volumes for a specific concentration and dosage is often available from the supplier.[3] Always ensure the compound is fully dissolved before use.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, standard laboratory PPE is required. This includes a buttoned lab coat, safety glasses or goggles, and chemical-resistant gloves (such as nitrile).[4][5][6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or preparing stock solutions.[8]
Q5: How should I dispose of waste containing this compound?
This compound should be treated as a hazardous chemical waste. All disposable materials that come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste containing this compound should also be collected in a labeled, leak-proof container. Disposal must follow local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[9]
Troubleshooting Guides
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell proliferation | 1. Compound inactivity: Improper storage or handling may have degraded the compound. 2. Resistant cell line: The cell line may have mutations (e.g., T315I) that confer resistance to other inhibitors, although this compound has activity against this mutation.[2] 3. Incorrect dosage: The concentration range used may be too low. | 1. Use a fresh vial of the inhibitor and ensure proper storage conditions. 2. Verify the genotype of your cell line. Consider using a cell line known to be sensitive to BCR-ABL inhibitors as a positive control. 3. Perform a dose-response experiment with a wider range of concentrations. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete compound dissolution: The inhibitor may not be fully dissolved in the media. 3. Edge effects in microplates: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough mixing of the cell suspension before seeding. 2. Vortex the stock solution before diluting and mix well when adding to the media. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation from adjacent wells. |
| Unexpected cytotoxicity in control wells (DMSO only) | 1. High DMSO concentration: DMSO can be toxic to cells at higher concentrations. 2. Sensitive cell line: Some cell lines are more sensitive to DMSO. | 1. Ensure the final DMSO concentration in the culture media is low (typically ≤0.5%). 2. Determine the maximum tolerated DMSO concentration for your specific cell line in a preliminary experiment. |
Kinase Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low kinase activity in untreated controls | 1. Inactive enzyme: The BCR-ABL enzyme may have degraded. 2. Suboptimal assay conditions: Incorrect buffer composition, ATP concentration, or incubation time. | 1. Use a fresh batch of enzyme and store it properly. 2. Optimize the assay conditions, including buffer pH, salt concentration, and ATP concentration. Refer to established protocols for ABL kinase assays.[10] |
| Inconsistent IC50 values | 1. Pipetting errors: Inaccurate serial dilutions of the inhibitor. 2. Variable incubation times: Inconsistent timing of reagent additions. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) |
| ABL1 (native) | 57 |
| ABL1 (T315I) | 773 |
| KDR | 1800 |
| B-Raf | 230 |
| p38 | 6.3 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
In Vitro Kinase Assay (ADP-Glo™ Assay)
-
Reagent Preparation: Dilute the BCR-ABL enzyme, substrate (e.g., ABLtide peptide), ATP, and this compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO control, 2 µL of the enzyme, and 2 µL of the ATP/substrate mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Determine the kinase activity and calculate the IC50 of the inhibitor.[10]
Visualizations
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. wm.edu [wm.edu]
- 5. addgene.org [addgene.org]
- 6. labconco.com [labconco.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. asuragen.com [asuragen.com]
- 9. proteogenix.science [proteogenix.science]
- 10. promega.com [promega.com]
Refining BCR-ABL-IN-2 treatment duration in cell-based assays
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using BCR-ABL-IN-2 in cell-based assays. The following sections offer guidance on optimizing treatment conditions, interpreting results, and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor (TKI) that specifically targets the Bcr-Abl fusion protein. This oncoprotein is characterized by a constitutively active tyrosine kinase, which drives uncontrolled cell proliferation in Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL).[1][2] this compound functions by binding to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates essential for cancer cell growth and survival.[1][3] This inhibition blocks the signaling pathways that lead to leukemic cell proliferation.[1]
Q2: What is a recommended starting concentration for my experiments?
The optimal concentration of this compound depends on the specific cell line and assay. A good starting point is to perform a dose-response curve to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for your experimental system. Based on typical concentrations used for other BCR-Abl inhibitors, a broad range can be tested initially.
| Inhibitor Class | Typical Concentration Range (in vitro) | Cell Line Examples |
| Imatinib-like | 1 µM - 10 µM | KCL-22, K562 |
| Dasatinib-like | 0.1 µM - 1 µM | KCL-22, Ba/F3 |
| Nilotinib-like | 0.5 µM - 10 µM | KCL-22, K562/Dox |
Data synthesized from literature on common BCR-Abl inhibitors.[4]
Q3: How long should I treat my cells with this compound?
The ideal treatment duration is dictated by the biological question and the experimental endpoint.[5] A time-course experiment is highly recommended to determine the optimal duration for your specific assay.
| Experimental Endpoint | Typical Treatment Duration | Rationale |
| Direct Target Inhibition (e.g., p-BCR-ABL, p-CRKL) | 15 minutes - 4 hours | Kinase phosphorylation and dephosphorylation are rapid signaling events.[5] |
| Downstream Pathway Inhibition (e.g., p-STAT5, p-ERK) | 1 hour - 24 hours | Allows time for the inhibitory signal to propagate through the pathway.[5] |
| Phenotypic Changes (e.g., Cell Viability, Apoptosis) | 24 hours - 72 hours (or longer) | These are downstream consequences of pathway inhibition and require more time to manifest.[5] |
Q4: I am observing inconsistent results between experiments. What are the potential causes?
Variability in cell-based assays is a common challenge. Several factors can contribute to inconsistent findings:
-
Compound Stability and Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media.[6] Precipitates can lead to a lower effective concentration. Store stock solutions properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]
-
Cell Line Integrity: Use low-passage cells and regularly test for mycoplasma contamination. High-passage numbers can lead to altered signaling and drug responses.[6]
-
Experimental Parameters: Maintain consistency in cell density at the time of seeding, incubation times, and reagent concentrations across all experiments.[6]
Troubleshooting Guide
Problem 1: No significant inhibition of BCR-Abl signaling or desired phenotype.
| Possible Cause | Suggested Solution |
| Insufficient Concentration | Perform a dose-response experiment to determine the EC50. Test a wider and higher concentration range. |
| Incorrect Treatment Duration | For signaling studies (Western blot), use shorter time points (e.g., 30 min, 1h, 4h). For viability/apoptosis, extend the incubation to 48-72h.[5] |
| Cell Resistance | The cell line may harbor resistance mutations (e.g., T315I) that prevent inhibitor binding.[7] Sequence the BCR-Abl kinase domain or test the inhibitor in a known sensitive cell line (e.g., K562). |
| Compound Degradation | Prepare fresh dilutions from a new stock solution. Verify the integrity of the compound if possible. |
Problem 2: Excessive cell toxicity is observed, even at low concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Effects | High concentrations or prolonged exposure can lead to the inhibition of other kinases. Use the lowest effective concentration determined by your dose-response curve.[5] |
| High Cell Line Sensitivity | Some cell lines are inherently more sensitive. Reduce both the concentration range and the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Visualized Workflows and Pathways
BCR-Abl Signaling Pathway and Inhibition
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating experimental artifacts with BCR-ABL-IN-2
Welcome to the technical support center for BCR-ABL-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate experimental artifacts and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI). The BCR-ABL fusion protein contains a constitutively active ABL tyrosine kinase domain, which is always "on" and drives uncontrolled cell proliferation.[1] this compound works by binding to the ATP-binding site of this ABL kinase domain, blocking its activity.[1] This inhibition prevents the phosphorylation of downstream substrate proteins that are critical for cancer cell proliferation and survival.[1]
Q2: What are the known kinase targets of this compound?
A2: The primary target of this compound is the ABL1 kinase. It shows inhibitory activity against both the native (wild-type) ABL1 and the T315I mutant, which is a common cause of resistance to other TKIs like imatinib. In addition to ABL, this compound can also inhibit other kinases, including KDR, B-Raf, and p38 kinase, at various concentrations. Understanding these off-target effects is crucial for interpreting experimental results.
Q3: Can this compound be used to study imatinib-resistant CML?
A3: Yes, this compound is a valuable tool for studying imatinib-resistant Chronic Myeloid Leukemia (CML), particularly in cases driven by the T315I mutation. Many first and second-generation TKIs are ineffective against the T315I "gatekeeper" mutation.[2] Since this compound can inhibit the ABL1 T315I mutant, it allows researchers to investigate signaling pathways and potential therapeutic strategies in this context of drug resistance.
Q4: What are common cell lines used in experiments with BCR-ABL inhibitors?
A4: A commonly used cell line for studying BCR-ABL is the K562 human CML cell line, which expresses the BCR-ABL fusion protein.[3][4][5] Another cell line that can be used is the Ba/F3 murine pro-B cell line, which can be engineered to express various forms of BCR-ABL, including wild-type and mutated versions.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of cell viability.
-
Question: My cell viability assay shows variable or weak inhibition by this compound, even at concentrations expected to be effective. What could be the cause?
-
Answer:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations. Also, consider the stability of the compound in your culture medium over the course of the experiment, as degradation can occur.
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Cell density at the time of treatment can also influence the apparent efficacy of the inhibitor. Standardize your cell seeding density across all experiments.
-
Incorrect Assessment of IC50: The half-maximal inhibitory concentration (IC50) can vary between cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and assay conditions.
-
Fluctuating BCR-ABL Levels: In some cases, a gradual rise in BCR-ABL levels during the experiment could indicate the development of resistance.[7] A dramatic increase might suggest issues with treatment adherence in a clinical context, but in vitro, it could point to rapid selection for a resistant subpopulation.[7]
-
Issue 2: Unexpected results in Western blot analysis of downstream signaling.
-
Question: I am not seeing the expected decrease in phosphorylation of BCR-ABL downstream targets (e.g., CrkL, STAT5) after treatment with this compound. Why might this be?
-
Answer:
-
Suboptimal Lysis Buffer or Protease/Phosphatase Inhibitors: Proteolytic degradation can be a significant issue, especially when working with primary leukocytes.[5][6] Ensure your lysis buffer contains a sufficient concentration of protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Timing of Lysate Collection: The inhibition of BCR-ABL kinase activity is a rapid process. The timing of cell lysis after treatment is critical. You may need to perform a time-course experiment to determine the optimal time point to observe maximal inhibition of downstream signaling.
-
Antibody Quality: The quality of your primary antibodies against the phosphorylated and total proteins is crucial. Ensure your antibodies are validated for the specific application and are used at the recommended dilution.
-
Off-Target Effects: this compound has known off-target effects on other kinases. At higher concentrations, it's possible that other signaling pathways are being activated, which could confound your results. Consider using a lower, more specific concentration of the inhibitor.
-
Issue 3: Suspected off-target effects are complicating data interpretation.
-
Question: I am observing cellular effects that cannot be explained by the inhibition of BCR-ABL alone. How can I confirm if these are off-target effects of this compound?
-
Answer:
-
Use of Multiple Inhibitors: Compare the effects of this compound with other BCR-ABL inhibitors that have different off-target profiles (e.g., imatinib, dasatinib). If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of a suspected off-target kinase to see if it reverses the observed phenotype.
-
Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Perform a careful dose-response analysis to identify a concentration that is selective for BCR-ABL with minimal off-target activity.
-
Kinase Profiling: For a more comprehensive analysis, consider performing a kinase profiling assay to experimentally determine the full spectrum of kinases inhibited by this compound at the concentrations used in your experiments.
-
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound Against Various Kinases
| Kinase Target | IC50 (nM) |
| ABL1 (native) | 57 |
| ABL1 (T315I mutant) | 773 |
| KDR | 1800 |
| B-Raf | 230 |
| p38 | 6.3 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Comparative IC50 Values of Selected BCR-ABL Tyrosine Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) |
| Imatinib | BCR-ABL | ~250-500 |
| Nilotinib | BCR-ABL | <30 |
| Dasatinib | BCR-ABL | <1 |
| This compound | ABL1 (native) | 57 |
Note: These values are approximate and can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a BCR-ABL positive cell line like K562.
-
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and low (<0.1%) to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted inhibitor to the appropriate wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Phospho-CrkL
This protocol is for assessing the inhibition of BCR-ABL kinase activity by measuring the phosphorylation of its direct substrate, CrkL.
-
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL and anti-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed K562 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CrkL primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-CrkL antibody to assess total CrkL levels as a loading control.
-
3. In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to measure the direct inhibitory effect of this compound on ABL kinase activity.
-
Materials:
-
Recombinant ABL kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for ABL)
-
ATP
-
This compound
-
DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant ABL kinase, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: BCR-ABL Signaling Pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 7. onclive.com [onclive.com]
Validation & Comparative
Head-to-Head Comparison: Ponatinib vs. a Novel Preclinical T315I Inhibitor
A Guide for Researchers in Drug Development
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). Ponatinib (B1185) (Iclusig®), a third-generation TKI, was specifically designed to overcome this resistance and has become a standard of care for patients with T315I-mutant CML.[1][2] This guide provides a head-to-head comparison of ponatinib with a representative preclinical BCR-ABL inhibitor, DCC-2036 (rebastinib), which also demonstrates potent activity against the T315I mutant.
It is important to note that "BCR-ABL-IN-2" is not a standardized or widely recognized name for a specific inhibitor. Therefore, for the purpose of this guide, we will use the preclinical compound DCC-2036 as a representative example of a novel inhibitor targeting the T315I mutation to draw a meaningful comparison with the clinically established ponatinib.
Mechanism of Action
Ponatinib: Ponatinib is a potent, oral, multi-targeted tyrosine kinase inhibitor.[3] Its unique structure, featuring a carbon-carbon triple bond linker, allows it to bind to the ATP-binding site of the ABL kinase domain with high affinity, even in the presence of the bulky isoleucine residue at position 315.[3][4] This overcomes the steric hindrance that prevents earlier generation TKIs from effectively inhibiting the T315I mutant.[3] Ponatinib effectively inhibits the kinase activity of both native and mutated BCR-ABL, including the T315I mutation.[4]
DCC-2036 (Rebastinib): DCC-2036 is a switch-control inhibitor that also targets the BCR-ABL kinase. Unlike inhibitors that solely compete with ATP, DCC-2036 is designed to bind to the kinase in its inactive "DFG-out" conformation, a mechanism shared with Type II inhibitors. This mode of action allows it to effectively inhibit a range of BCR-ABL mutations, including the T315I gatekeeper mutation.[3]
Quantitative Data Presentation
The following tables summarize the in vitro potency of ponatinib and DCC-2036 against wild-type and T315I-mutant BCR-ABL. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater effectiveness.
Table 1: In Vitro Kinase Inhibition (Biochemical Assay)
| Inhibitor | Target | IC50 (nM) |
| Ponatinib | Native BCR-ABL | 0.3 - 0.5 |
| T315I BCR-ABL | 2.0 - 11 | |
| DCC-2036 | Native ABL1 | 140 |
| T315I ABL1 | 4 |
Data for ponatinib is a range compiled from multiple sources. Data for DCC-2036 is from a specific preclinical study.[1][3]
Table 2: Cellular Proliferation Inhibition
| Inhibitor | Cell Line | IC50 (nM) |
| Ponatinib | Ba/F3 BCR-ABL WT | 0.5 |
| Ba/F3 BCR-ABL T315I | 11 | |
| DCC-2036 | Ba/F3 BCR-ABL WT | 5.4 |
| Ba/F3 BCR-ABL T315I | 13 |
Data represents the concentration required to inhibit the proliferation of cells expressing the respective BCR-ABL construct by 50%.[3]
Experimental Protocols
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory activity of the compounds on the enzymatic function of the BCR-ABL kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant full-length or kinase domain of native and T315I-mutant BCR-ABL are purified. A synthetic peptide substrate that can be phosphorylated by BCR-ABL is prepared.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the kinase, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the inhibitor (ponatinib or DCC-2036).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the radioactivity of the phosphorylated peptide is measured using a scintillation counter after separating it from the unreacted ATP. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays can be used.
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the ability of the inhibitors to suppress the growth of leukemia cells that are dependent on BCR-ABL kinase activity for their survival and proliferation.
Methodology:
-
Cell Culture: Murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express either wild-type or T315I-mutant BCR-ABL. This expression renders the cells independent of IL-3.
-
Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates at a specific density in a culture medium without IL-3.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of ponatinib or DCC-2036. A control group with no inhibitor is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include the MTT assay, which measures mitochondrial metabolic activity, or assays that measure ATP content as an indicator of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each drug concentration compared to the untreated control. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BCR-ABL signaling pathway and points of inhibition.
Caption: Workflow for in vitro inhibitor evaluation.
Conclusion
Both ponatinib and the preclinical inhibitor DCC-2036 demonstrate potent activity against the T315I-mutant BCR-ABL kinase in both biochemical and cellular assays. Ponatinib is a clinically approved and effective treatment for patients with T315I-positive CML, with a well-documented efficacy and safety profile from extensive clinical trials. DCC-2036, as a representative preclinical compound, shows promise in overcoming T315I-mediated resistance in vitro. Further preclinical and clinical development would be necessary to fully elucidate its therapeutic potential and safety in comparison to established therapies like ponatinib. This guide provides a foundational comparison to aid researchers in understanding the landscape of T315I inhibitors and the experimental approaches used to evaluate them.
References
- 1. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 2. The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or dasatinib treatment in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Novel Inhibitors Against the ABL1 T315I "Gatekeeper" Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). The validation of new therapeutic agents targeting this mutation is critical. This guide provides a framework for evaluating a novel inhibitor, here exemplified as "BCR-ABL-IN-2," by comparing its potential performance against established T315I inhibitors, Ponatinib (B1185) and Asciminib (B605619).
Comparative Inhibitor Performance
The ABL1 T315I mutation sterically hinders the binding of many ATP-competitive inhibitors.[1] Effective therapeutic alternatives primarily include the potent pan-BCR-ABL1 inhibitor Ponatinib and the allosteric inhibitor Asciminib.
Ponatinib is a third-generation TKI designed to overcome resistance, including that conferred by the T315I mutation.[2] It binds to the ATP-binding site of the ABL kinase. Asciminib represents a different class of inhibitor, acting as a "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[3] By binding to the myristoyl pocket, it induces a conformational change that inactivates the kinase, an allosteric mechanism that is effective against ATP-binding site mutations like T315I.[4]
The following table summarizes the in vitro potency of these inhibitors against the ABL1 T315I mutation, providing a benchmark for the evaluation of a new chemical entity like this compound.
| Inhibitor | Mechanism of Action | Target | Cell Line | IC50 (nM) against ABL1 T315I |
| Ponatinib | ATP-competitive inhibitor | ABL1 Kinase Domain | Ba/F3 | ~2.0 - 11[2][5][6] |
| HL-60 | ~56[7] | |||
| Asciminib | Allosteric inhibitor | ABL1 Myristoyl Pocket | Engineered Cells | ~7.64[3] |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Experimental Protocols for Inhibitor Validation
To validate the inhibitory effect of a novel compound such as this compound on ABL1 T315I, a series of standardized in vitro assays are required.
Cell Proliferation Assay (e.g., using Ba/F3 cells)
This assay determines the concentration of an inhibitor required to prevent the growth of cells that are dependent on BCR-ABL1 T315I for their proliferation and survival. The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, can be engineered to express human BCR-ABL1 with the T315I mutation, thereby becoming IL-3 independent.[8][9]
Protocol:
-
Cell Culture: Culture Ba/F3 cells stably expressing BCR-ABL1 T315I (e.g., from a commercial vendor or generated via retroviral transduction) in RPMI-1640 medium supplemented with 10% fetal bovine serum.[8]
-
Cell Seeding: Plate the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of the test inhibitor (e.g., this compound), positive controls (Ponatinib, Asciminib), and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling Inhibition
This technique is used to assess whether the inhibitor blocks the kinase activity of BCR-ABL1 within the cell, which can be observed by a decrease in the phosphorylation of its downstream signaling proteins. Key downstream pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.[10][11][12]
Protocol:
-
Cell Treatment and Lysis: Treat Ba/F3-BCR-ABL1-T315I cells with varying concentrations of the inhibitor for a defined period (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[14]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated forms of BCR-ABL1 (p-ABL), CrkL (a direct substrate), STAT5, and ERK1/2, as well as antibodies for the total protein levels of these signaling molecules as loading controls.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation of downstream targets relative to total protein levels.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Simplified BCR-ABL1 signaling pathways leading to cell proliferation and survival.
Caption: Experimental workflow for validating the inhibitory effect of a novel compound.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Synergistic effect of asciminib with reduced doses of ponatinib in human Ph + myeloid leukemia with the T315M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Selectivity of BCR-ABL-IN-2: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of BCR-ABL-IN-2, also known as DCC-2036 or rebastinib, against a panel of other tyrosine kinases. The information is supported by key experimental data and detailed methodologies to aid in the evaluation of this compound for research and development purposes.
This compound is a potent, orally active inhibitor of the BCR-ABL1 tyrosine kinase, including the clinically significant T315I "gatekeeper" mutant, which confers resistance to many first and second-generation inhibitors.[1][2][3] Its unique "switch-control" mechanism of action allows it to bind to a conformational state of the kinase that is distinct from that targeted by traditional ATP-competitive inhibitors.[2][4] This guide delves into the broader kinase selectivity profile of this compound, presenting quantitative data on its activity against various tyrosine kinases, detailed experimental protocols for assessing this activity, and visual representations of the relevant signaling pathway and experimental workflow.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against a range of tyrosine kinases, as determined by in vitro biochemical assays. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | This compound (DCC-2036) IC50 (nM) | Reference |
| Primary Target | ||
| ABL1 (native, unphosphorylated) | 0.8 | [5] |
| ABL1 (native, phosphorylated) | 2 | [5] |
| ABL1 (T315I mutant, unphosphorylated) | 5 | [6] |
| ABL1 (T315I mutant, phosphorylated) | 4 | [5][6][7] |
| SRC Family Kinases | ||
| SRC | 34 | [5][8] |
| LYN | 29 | [5][8] |
| FGR | 38 | [5][8] |
| HCK | 40 | [5][8] |
| Receptor Tyrosine Kinases | ||
| KDR (VEGFR2) | 4 | [5][8] |
| FLT3 | 2 | [5][8] |
| TIE2 | 6 | [5][8] |
| c-KIT | 481 | [6] |
| Other Kinases | ||
| B-Raf | 230 | [9] |
| p38 | 6.3 / 43 | [9] |
Experimental Methodologies
The following are detailed protocols for key experiments typically used to determine the cross-reactivity profile of a kinase inhibitor like this compound.
Biochemical Kinase Inhibition Assay (ABL Autophosphorylation)
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified kinase.
-
Kinase Preparation: Recombinant, purified ABL and ABL T315I kinase domains are dephosphorylated.
-
Reaction Mixture Preparation: The kinase is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) with or without varying concentrations of this compound (e.g., from 0.2 to 3125 nmol/L).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: The reaction is terminated, and the level of kinase autophosphorylation is quantified. This can be achieved through methods such as ELISA using a phospho-specific antibody or by resolving the reaction products on an SDS-PAGE gel followed by immunoblotting with an anti-phosphotyrosine antibody.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular BCR-ABL Inhibition Assay (Ba/F3 Cell Proliferation)
This assay assesses the inhibitor's ability to block the activity of BCR-ABL in a cellular context, leading to the inhibition of cell growth.
-
Cell Culture: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express either wild-type BCR-ABL or a mutant form (e.g., T315I). This transformation renders them IL-3 independent for proliferation.
-
Cell Seeding: The Ba/F3-BCR-ABL cells are seeded into 96-well plates in the absence of IL-3.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells include cells with no inhibitor and parental Ba/F3 cells grown in the presence of IL-3.
-
Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT assay.[5] In the MTT assay, a solution is added to the wells, and viable cells metabolize the MTT into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance is read on a plate reader, and the percentage of growth inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.[5]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for kinase cross-reactivity assays.
Caption: BCR-ABL signaling and inhibition by this compound.
References
- 1. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. DCC-2036 (Rebastinib) | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Validation of BCR-ABL Tyrosine Kinase Inhibitors: A Comparative Overview
A thorough review of available scientific literature and public databases reveals no specific data or publications pertaining to a compound designated "BCR-ABL-IN-2." Consequently, a direct comparative guide detailing its in vivo anti-tumor activity against other BCR-ABL inhibitors cannot be constructed.
This guide will instead provide a comprehensive framework for the in vivo validation of BCR-ABL inhibitors, utilizing data from established and well-documented compounds such as Imatinib, the first-generation inhibitor, and second-generation inhibitors like Nilotinib (B1678881) and Dasatinib. This will serve as a valuable resource for researchers and drug development professionals by outlining the critical experiments, data presentation standards, and signaling pathways relevant to the in vivo assessment of novel BCR-ABL targeted therapies.
Comparison of In Vivo Anti-Tumor Activity of Known BCR-ABL Inhibitors
The following table summarizes representative in vivo data for established BCR-ABL inhibitors, providing a benchmark for the evaluation of new chemical entities. The data is compiled from various preclinical studies and is intended for comparative purposes.
| Inhibitor | Animal Model | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Imatinib | Nude Mice | K562 (CML) | 50 mg/kg, daily, p.o. | Significant TGI observed | Increased median survival | |
| Nilotinib | Nude Mice | K562 (CML) | 75 mg/kg, daily, p.o. | Superior TGI compared to Imatinib | Significantly prolonged survival vs. Imatinib | [1][2][3] |
| Dasatinib | SCID Mice | Ba/F3 p210 (CML) | 10 mg/kg, daily, p.o. | Potent, dose-dependent TGI | Marked improvement in survival | [4] |
| Ponatinib | Nude Mice | Ba/F3 T315I (Resistant CML) | 30 mg/kg, daily, p.o. | Effective against T315I mutant | Significant survival advantage in resistant models |
Note: This table presents a summarized view of data from multiple sources. For detailed experimental conditions and results, please refer to the cited literature.
Experimental Protocols for In Vivo Validation
The successful in vivo validation of a BCR-ABL inhibitor relies on a series of well-defined experimental protocols. Below are methodologies for key experiments.
Xenograft Tumor Model in Immunocompromised Mice
This is the most common model for evaluating the anti-tumor efficacy of BCR-ABL inhibitors in a living organism.
-
Animal Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are typically used to prevent rejection of human tumor cells.
-
Cell Lines: Human chronic myeloid leukemia (CML) cell lines such as K562 or KU812, which are positive for the BCR-ABL fusion protein, are commonly used. For studies on resistance, cell lines engineered to express specific mutations (e.g., T315I) are employed.
-
Tumor Implantation: A predetermined number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into vehicle control and treatment groups. The test compound is administered via the intended clinical route, most commonly oral gavage (p.o.), at various dose levels and schedules.
-
Endpoints: The primary endpoints are typically tumor growth inhibition (TGI) and an increase in the median survival time of the treated animals compared to the control group. Body weight is also monitored as an indicator of toxicity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the drug's exposure and its effect on the target in vivo is crucial.
-
Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
-
Pharmacodynamics: To assess the biological activity of the inhibitor on its target, tumor tissues or peripheral blood mononuclear cells (PBMCs) can be collected. The level of phosphorylated BCR-ABL or its downstream substrates, such as CrkL, is measured by techniques like Western blotting or ELISA to confirm target engagement and inhibition.[5]
Visualizing Key Pathways and Workflows
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways that drive the proliferation and survival of leukemia cells. Inhibitors block the initial phosphorylation event, thereby shutting down these pathways.
Caption: The BCR-ABL signaling cascade and the point of inhibition.
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for an in vivo study to evaluate the anti-tumor activity of a BCR-ABL inhibitor.
Caption: A standard workflow for a xenograft-based in vivo efficacy study.
References
- 1. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structural Engagement of Novel Inhibitors with the ABL Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding of a novel preclinical inhibitor, here exemplified by Compound 11b , to the ABL kinase domain, benchmarked against the established tyrosine kinase inhibitors (TKIs) Imatinib, Nilotinib, and Dasatinib. This objective comparison is supported by experimental data to inform drug discovery and development efforts targeting the BCR-ABL oncoprotein.
Introduction to BCR-ABL and Kinase Inhibition
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the primary cause of Chronic Myeloid Leukemia (CML).[1] Its uncontrolled kinase activity drives aberrant downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1] Tyrosine kinase inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized CML treatment.[2] However, the emergence of drug resistance, often through point mutations in the kinase domain, necessitates the development of novel inhibitors with improved potency and varied binding modes.[2][3]
This guide focuses on the structural and inhibitory characteristics of a promising 2,6,9-trisubstituted purine (B94841) derivative, designated here as Compound 11b , in comparison to the well-established drugs Imatinib, Nilotinib, and Dasatinib.
Comparative Inhibitory Activity
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) |
| Compound 11b | BCR-ABL (wild-type) | 15[4] |
| Imatinib | c-ABL | 400[5] |
| BCR-ABL | 176[6] | |
| Nilotinib | c-ABL | 28[5] |
| Dasatinib | c-ABL | 8[5] |
Table 1: Comparative IC50 values of Compound 11b and established TKIs against ABL and BCR-ABL kinases. This data highlights the significant potency of the novel inhibitor.
Structural Analysis of Inhibitor Binding
The binding mode of an inhibitor to the ABL kinase domain is critical for its efficacy and its ability to overcome resistance mutations. The ABL kinase can exist in active and inactive conformations, and different inhibitors can selectively bind to one or both of these states.[7]
-
Imatinib and Nilotinib are known to bind to the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped.[7][8] This mode of binding is dependent on the flexibility of the kinase domain.[9]
-
Dasatinib is a dual SRC/ABL inhibitor that can bind to both the active and inactive conformations of the ABL kinase.[7]
-
Compound 11b , as a novel purine derivative, demonstrates high potency, and its binding mode, as suggested by molecular docking studies for similar compounds, likely involves interactions within the ATP-binding cleft, potentially with key residues like Met318 in the hinge region.[4] The specific conformational state it prefers would require co-crystallization studies for definitive confirmation.
BCR-ABL Signaling Pathway
BCR-ABL activates multiple downstream signaling pathways that are crucial for leukemogenesis. Understanding these pathways is key to comprehending the mechanism of action of ABL kinase inhibitors.
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ABL kinase inhibitors.
In Vitro ABL Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block the enzymatic activity of the ABL kinase.
Materials:
-
Recombinant ABL kinase domain
-
Peptide substrate (e.g., Abltide)
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)[10]
-
Test inhibitor (e.g., Compound 11b)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[11]
-
Add 2 µL of a solution containing the recombinant ABL kinase enzyme in kinase buffer.[11]
-
Add 2 µL of a solution containing the peptide substrate and ATP (at a concentration near its Km value) in kinase buffer.[11]
-
Incubate the reaction mixture at room temperature for 60 minutes.[11]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, following the manufacturer's protocol.[11]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule inhibitor and its protein target.
Materials:
-
Purified recombinant ABL kinase domain
-
Test inhibitor
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization: Covalently immobilize the purified ABL kinase domain onto the surface of a sensor chip using standard amine coupling chemistry.[12]
-
Analyte Preparation: Prepare a series of dilutions of the test inhibitor in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).[13]
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject each concentration of the test inhibitor over the immobilized ABL kinase surface for a defined association time.
-
Switch back to the running buffer to monitor the dissociation of the inhibitor.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.
Conclusion
The preclinical inhibitor Compound 11b demonstrates potent inhibition of the BCR-ABL kinase, with an IC50 value that is significantly lower than that of the first-generation inhibitor, Imatinib. Its purine-based scaffold represents a promising avenue for the development of novel therapeutics for CML, including those designed to overcome resistance. Further structural studies, such as co-crystallization with the ABL kinase domain, are warranted to elucidate its precise binding mode and to guide future structure-activity relationship (SAR) studies. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of this and other novel ABL kinase inhibitors.
References
- 1. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative analysis of two clinically active BCR-ABL kinase inhibitors reveals the role of conformation-specific binding in resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Domain organization differences explain Bcr-Abl’s preference for CrkL over CrkII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Guide to the Reproducibility of BCR-ABL Inhibition Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and data related to the inhibition of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). While direct, peer-reviewed reproducibility data for the specific inhibitor BCR-ABL-IN-2 is limited in publicly available literature, this document outlines the crucial factors influencing the reproducibility of BCR-ABL inhibition assays. It further presents a comparative analysis of well-established BCR-ABL inhibitors, offering a framework for evaluating inhibitor efficacy and the reliability of experimental outcomes.
Factors Influencing Reproducibility in BCR-ABL Inhibition Assays
The reproducibility of in vitro and in-cellulo BCR-ABL inhibition data is contingent on several critical experimental variables. Standardization of these parameters is paramount for generating reliable and comparable results. Key factors include:
-
Cell Line Authentication and Passage Number: The genetic stability and characteristics of cell lines (e.g., K562, Ba/F3) expressing BCR-ABL can change with extensive passaging. Consistent use of authenticated, low-passage cells is crucial.
-
Inhibitor Quality and Handling: The purity, solubility, and storage conditions of the inhibitor can significantly impact its activity.
-
Assay Type: Different assay formats (biochemical vs. cell-based) measure different aspects of inhibition and can yield varying results.
-
Substrate and Cofactor Concentrations: In biochemical assays, the concentrations of ATP and the peptide or protein substrate can influence the apparent inhibitor potency (IC50).
-
Cellular Context: In cell-based assays, factors such as cell density, serum concentration, and the presence of drug transporters can affect inhibitor efficacy.
-
Data Analysis Methods: The mathematical models used to calculate IC50 values and other parameters should be consistent and clearly reported.
Comparative Analysis of BCR-ABL Inhibitors
While specific reproducibility data for this compound is not widely published, a vast body of literature exists for other BCR-ABL tyrosine kinase inhibitors (TKIs). The table below summarizes the reported IC50 values for several of these compounds against wild-type (WT) and the common T315I mutant form of the ABL1 kinase. The T315I mutation is a frequent cause of resistance to first- and second-generation TKIs.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ABL1 (native) | 57 | [1] |
| ABL1 (T315I) | 773 | [1] | |
| Imatinib | Wild-type Abl | 280 | [2] |
| Nilotinib | Wild-type Abl | 15 | [2] |
| Dasatinib | Wild-type Abl | 0.6 | [2] |
| PD166326 | Bcr-Abl | 0.1-0.2 | [3] |
| PD173955 | Bcr-Abl | 1-2 | [3] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are methodologies for key experiments used to assess BCR-ABL inhibition.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BCR-ABL kinase.
-
Reagents and Materials: Purified recombinant BCR-Abl kinase, peptide substrate (e.g., Abltide), ATP, kinase assay buffer, test inhibitor, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).
-
Procedure:
-
The inhibitor, at various concentrations, is pre-incubated with the BCR-ABL kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of BCR-ABL-dependent cancer cells.
-
Reagents and Materials: BCR-ABL expressing cell line (e.g., K562), cell culture medium, fetal bovine serum (FBS), test inhibitor, and a cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach or stabilize.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
The cell viability reagent is added, and the signal is measured according to the manufacturer's instructions.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are determined by analyzing the dose-response curve.
-
Western Blotting for BCR-ABL Phosphorylation
This technique is used to measure the inhibition of BCR-Abl autophosphorylation or the phosphorylation of its downstream substrates in cells.
-
Reagents and Materials: BCR-ABL expressing cells, cell lysis buffer with phosphatase and protease inhibitors, SDS-PAGE gels, transfer membranes, blocking buffer (e.g., BSA or non-fat milk in TBST), primary antibodies (against phospho-BCR-ABL, total BCR-ABL, and a loading control like actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent substrate.[4]
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[4]
-
The membrane is blocked to prevent non-specific antibody binding.[4]
-
The membrane is incubated with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[4]
-
The signal is detected using a chemiluminescent substrate and an imaging system.[4]
-
The band intensities are quantified to determine the level of protein phosphorylation relative to the total protein and loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for BCR-ABL Transcript Levels
This method quantifies the mRNA expression levels of the BCR-ABL fusion gene, which can be an indirect measure of the leukemic burden.
-
Reagents and Materials: RNA extraction kit, reverse transcriptase, cDNA synthesis kit, qPCR primers and probes for BCR-ABL and a reference gene (e.g., ABL or GUSB), and a real-time PCR instrument.[5][6]
-
Procedure:
Visualizations
BCR-ABL Signaling Pathway
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Assessing BCR-ABL Inhibition
Caption: General workflow for evaluating the efficacy of a BCR-ABL inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the measurement of BCR‐ABL1 transcripts in chronic myeloid leukaemia | Semantic Scholar [semanticscholar.org]
- 7. Quantitative Intra-Individual Monitoring of BCR-ABL Transcript Levels in Archival Bone Marrow Trephines of Patients with Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of BCR-ABL-IN-2 with other Type II inhibitors
Comparative Analysis of Type II BCR-ABL Kinase Inhibitors
Note: Information regarding a specific compound designated "BCR-ABL-IN-2" is not available in the public domain. This guide provides a comparative analysis of well-established Type II inhibitors of the BCR-ABL kinase: Imatinib, Nilotinib, and Ponatinib (B1185), which serve as critical tools and therapies in research and clinical settings for Chronic Myeloid Leukemia (CML).
Introduction to BCR-ABL and Type II Inhibition
The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene. This gene encodes a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[1][2][3] This aberrant kinase activity stimulates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5][6]
Tyrosine kinase inhibitors (TKIs) that target BCR-ABL are the cornerstone of CML treatment.[6] Type II inhibitors bind to the inactive "DFG-out" conformation of the ABL kinase domain, where the DFG (Asp-Phe-Gly) motif is flipped. This provides a distinct mechanism of action and selectivity profile compared to Type I inhibitors. Imatinib, the first-generation TKI, is a Type II inhibitor, as are the second-generation Nilotinib and third-generation Ponatinib.[7]
Comparative Efficacy and Potency
The potency of TKIs is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Ponatinib demonstrates superior potency against wild-type BCR-ABL and a broad spectrum of mutations compared to Imatinib and Nilotinib.[8] A critical advantage of Ponatinib is its efficacy against the T315I "gatekeeper" mutation, which confers resistance to all first and second-generation TKIs.[2][9]
Table 1: Comparative In Vitro Potency (IC50) of Type II Inhibitors
| Compound | Binding Mode | Cell Line | Target | IC50 (nM) |
| Imatinib | Type II | K562 | BCR-ABL | ~250-300 |
| Nilotinib | Type II | K562 | BCR-ABL | ~20-30 |
| Ponatinib | Type II | K562 | BCR-ABL | <1 |
| Imatinib | Type II | Ba/F3 | T315I Mutant | >10,000 |
| Nilotinib | Type II | Ba/F3 | T315I Mutant | >3,000 |
| Ponatinib | Type II | Ba/F3 | T315I Mutant | ~20-40 |
Data compiled from multiple sources for relative comparison. Actual values may vary between specific assays.[2][8][10]
Kinase Selectivity Profiles
While effective against BCR-ABL, the clinical utility and side-effect profile of a TKI are also dictated by its activity against other kinases. Nilotinib was developed as a more potent and selective analog of Imatinib.[11] Dasatinib, another TKI (often considered Type I but with Type II characteristics), is known for its broader spectrum, including inhibition of SRC family kinases.[11] Ponatinib, while highly potent against BCR-ABL, also inhibits other kinases, which may contribute to its efficacy and its distinct side-effect profile, including vascular adverse events.[12]
Table 2: Major Kinase Targets of Type II Inhibitors
| Inhibitor | Primary Target | Other Notable Targets | Known Off-Targets (Associated with Side Effects) |
| Imatinib | BCR-ABL | KIT, PDGFR | - |
| Nilotinib | BCR-ABL | KIT, PDGFR | DDR1 |
| Ponatinib | BCR-ABL (incl. T315I) | VEGFR, FGFR, PDGFR, KIT, SRC | Multiple kinases, contributing to vascular events |
Source: Data compiled from various kinase profiling studies.[7][11]
Visualization of Pathways and Workflows
BCR-ABL Downstream Signaling
The constitutive activity of BCR-ABL leads to the activation of several critical downstream pathways that promote cell survival and proliferation. Key pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT cascades.[4][5][6][13] TKIs inhibit the initial phosphorylation events, thereby blocking these downstream signals.
Caption: Simplified BCR-ABL downstream signaling pathways.
Experimental Workflow for TKI Evaluation
The characterization of a novel TKI involves a multi-step process, starting from biochemical assays to cellular assays and finally in vivo models.
Caption: General experimental workflow for TKI characterization.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.
-
Reagents: Recombinant BCR-ABL kinase, substrate peptide (e.g., ABLtide), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, TKI compounds.
-
Procedure:
-
Dispense 5 µL of kinase reaction buffer containing BCR-ABL enzyme and substrate into a 96-well plate.
-
Add serial dilutions of the TKI (e.g., Ponatinib) or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 25 µM ATP. Incubate at room temperature for 60 minutes.[14]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each TKI concentration relative to the DMSO control and determine the IC50 value using non-linear regression.
Protocol 2: Cell Proliferation Assay (Ba/F3 Model)
Ba/F3 cells are IL-3 dependent murine pro-B cells. When transfected with BCR-ABL, they become IL-3 independent, and their proliferation relies on BCR-ABL activity.[15][16]
-
Cell Culture: Culture Ba/F3-BCR-ABL cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3.[15]
-
Procedure:
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 for cell growth inhibition.
Protocol 3: Western Blot for Phospho-CRKL Inhibition
CrkL is a direct and prominent substrate of BCR-ABL.[17] Measuring the level of phosphorylated CrkL (p-CRKL) is a reliable method to confirm target engagement by a TKI in cells.[18]
-
Cell Treatment: Culture K562 cells (a human CML cell line) and treat with various concentrations of a TKI for 2-4 hours.[18][19]
-
Lysis and Quantification:
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Incubate overnight at 4°C with a primary antibody against Phospho-CrkL (Tyr207).[17]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
Re-probe the membrane with an antibody for total CrkL or a loading control (e.g., β-actin) to ensure equal loading.[18]
-
-
Data Analysis: Densitometry can be used to quantify the reduction in p-CRKL signal relative to the total protein or loading control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 8. benchchem.com [benchchem.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Ba/F3-BCR-ABL-M244V-Cell-Line - Kyinno Bio [kyinno.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. spb.dia-m.ru [spb.dia-m.ru]
A Comparative Analysis of the Preclinical BCR-ABL Inhibitor S116836 and Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical BCR-ABL tyrosine kinase inhibitor, S116836, with the established first- and second-generation inhibitors, Imatinib and Dasatinib. This guide will delve into their effects on downstream signaling pathways, supported by available experimental data and detailed methodologies.
Due to the limited public availability of downstream signaling data for the specific compound "BCR-ABL-IN-2," this guide will utilize the novel preclinical inhibitor S116836 as a representative advanced preclinical compound for comparative analysis. S116836 is a potent, orally active inhibitor that targets both wild-type BCR-ABL and the T315I mutant.[1]
Introduction to BCR-ABL and Targeted Inhibition
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of chronic myeloid leukemia (CML). Its uncontrolled kinase activity activates a cascade of downstream signaling pathways, promoting cell proliferation and survival. Key among these are the CRKL, STAT5, and MAPK (RAS-RAF-MEK-ERK) pathways. The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.
Imatinib, the first-generation TKI, demonstrated remarkable efficacy, but its effectiveness can be limited by the emergence of resistance, often through mutations in the ABL kinase domain. This led to the development of second-generation inhibitors like Dasatinib, which exhibit greater potency and activity against a broader range of mutations. The ongoing development of novel inhibitors, such as S116836, aims to overcome existing resistance mechanisms and improve therapeutic outcomes.
Comparative Analysis of Downstream Signaling Inhibition
The efficacy of a BCR-ABL inhibitor is determined by its ability to suppress the phosphorylation of downstream effector proteins. This section compares the reported effects of S116836, Imatinib, and Dasatinib on key signaling molecules.
| Inhibitor | Target | Cell Line | Effect on Downstream Signaling | IC50 (Kinase/Cell Proliferation) |
| S116836 | p-CrkL, p-STAT5 | BaF3/WT, BaF3/T315I | Significantly downregulates the expression levels of p-CrkL and p-STAT5 at concentrations between 0.01-1 µM.[1] | Not explicitly reported for p-CrkL/p-STAT5. |
| Imatinib | p-CrkL | CML patient cells | Suppresses p-CrkL levels, with significant inhibition observed at 5µM.[2] | v-Abl: 38 nM; PDGFR: 0.1 µM; c-Kit: 0.1 µM.[3] |
| Dasatinib | p-CrkL | CML patient cells | Effectively suppresses p-CrkL protein levels at concentrations as low as 0.01µM.[2] | Wild-type Bcr-Abl: < 1 nM.[2] K562 cells: 4.6 nM.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess the downstream effects of BCR-ABL inhibitors.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the levels of specific phosphorylated proteins, such as p-CrkL and p-STAT5, in cell lysates following inhibitor treatment.
-
Sample Preparation:
-
Culture BCR-ABL-positive cells (e.g., K562, BaF3-p210) to the desired density.
-
Treat cells with varying concentrations of the BCR-ABL inhibitor (e.g., S116836, Imatinib, Dasatinib) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-CrkL, anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin, GAPDH).
-
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the BCR-ABL signaling pathway, a typical experimental workflow for validating inhibitor efficacy, and the logical framework of this comparison.
Caption: The BCR-ABL signaling network, highlighting key downstream pathways.
Caption: A generalized experimental workflow for validating BCR-ABL inhibitors.
Caption: Logical framework for the comparison of BCR-ABL inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
Independent Verification of BCR-ABL-IN-2 IC50 Values: A Comparative Guide
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of BCR-ABL-IN-2 against the BCR-ABL kinase, benchmarked against other established inhibitors. The information is intended for researchers, scientists, and drug development professionals working on targeted therapies for conditions such as Chronic Myeloid Leukemia (CML).
Comparative IC50 Data
The potency of a kinase inhibitor is a critical parameter in drug development. The following table summarizes the reported IC50 values for this compound and other well-characterized BCR-ABL inhibitors. This allows for a direct comparison of their efficacy against the wild-type kinase and the common T315I mutant, which is known to confer resistance to some first-generation inhibitors.
| Inhibitor | Target | IC50 (nM) |
| This compound | ABL1 (native) | 57[1] |
| ABL1 (T315I mutant) | 773[1] | |
| Imatinib | c-ABL | 400[2] |
| BCR-ABL (WT) | 176[3] | |
| BCR-ABL (T315I mutant) | >100000[3] | |
| Nilotinib | c-ABL | 28[2] |
| Dasatinib | c-ABL | 8[2] |
| Compound 11b | BCR-ABL (WT) | 15[4] |
| AK-HW-90 (2b) | BCR-ABL (WT) | 0.7[3] |
| BCR-ABL (T315I mutant) | 0.65[3] |
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for evaluating the efficacy of kinase inhibitors. Below is a generalized protocol for a biochemical kinase assay to determine the inhibitory activity of compounds against the BCR-ABL kinase.
Objective: To measure the in vitro potency of an inhibitor in reducing the kinase activity of recombinant or cellular BCR-ABL.
Materials:
-
Recombinant c-Abl or Bcr-Abl kinase or cell extracts from BCR-ABL expressing cells (e.g., K562).[5]
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).[5]
-
ATP (Adenosine triphosphate).
-
Kinase substrate (e.g., a peptide substrate fused to GST and immobilized on beads).[5]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[6]
-
Luminometer.
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, ATP, and test inhibitors to their desired concentrations in kinase buffer.
-
Assay Setup: In a 96-well plate, add the test inhibitor at a range of concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Add the BCR-ABL kinase and the specific substrate to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[5][6]
-
Signal Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP). The ADP-Glo™ assay, for instance, converts the generated ADP into ATP, which then produces a luminescent signal via a luciferase reaction.[6]
-
Data Analysis: Record the luminescence from each well. The IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in kinase activity, is then calculated by fitting the data to a dose-response curve.
Visualizing Key Processes
BCR-ABL Signaling Pathway and Inhibition
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways.[7][8][9] Key pathways include the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which promote cell proliferation and survival.[10][11] this compound and other inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets and inhibiting these signaling cascades.[8]
Caption: BCR-ABL signaling and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: A generalized workflow for determining inhibitor IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tandfonline.com [tandfonline.com]
- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of BCR-ABL-IN-2
For Immediate Use by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the BCR-ABL tyrosine kinase inhibitor, BCR-ABL-IN-2. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined below are based on established best practices for the disposal of potent, biologically active small molecules in a laboratory setting, in accordance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
I. Immediate Safety Protocols & Hazard Assessment
Given that this compound is a potent tyrosine kinase inhibitor, it should be handled as a hazardous compound.[1][2][3] All personnel handling this compound in any form (solid, in solution, or as waste) must wear appropriate Personal Protective Equipment (PPE):
-
Standard Laboratory Attire: Closed-toe shoes, long pants, and a lab coat.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Two pairs of nitrile gloves.
All handling of the compound, including the preparation of solutions and the segregation of waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Quantitative Data Summary for Chemical Waste Management
The following table summarizes key quantitative and operational parameters for the management of chemical waste in a laboratory setting, based on federal regulations. These are general guidelines and may be supplemented by state, local, or institutional requirements.
| Parameter | Guideline | Regulatory Body | Citation |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | ≤ 55 gallons | EPA | [4][5] |
| SAA Acutely Toxic (P-list) Waste Limit | ≤ 1 quart (liquid) or ≤ 1 kg (solid) | EPA | [4] |
| Maximum Storage Time in SAA | Up to 12 months (provided accumulation limits are not met) | EPA | [4][6] |
| Container Removal from SAA After Filling | Within 3 calendar days | EPA | [6] |
| pH Range for Potential Drain Disposal (Aqueous, Non-Hazardous) | 5.5 - 10.5 | ACS (General Guidance) | [7] |
| OSHA Training Requirement (Occasional Site Visits) | 24 hours initial + 1 day supervised field experience | OSHA | [8] |
| OSHA Training Requirement (Regular Site Visits) | 40 hours initial + 3 days supervised field experience | OSHA | [8] |
| Annual Refresher Training | 8 hours | OSHA | [8] |
III. Step-by-Step Disposal Procedures for this compound
This protocol outlines the segregation and packaging of this compound waste for collection by a certified hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7][9]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent unintended chemical reactions.[6] All waste streams must be kept separate.
-
Solid Waste:
-
Collect all disposable materials that have come into direct contact with this compound. This includes:
-
Contaminated gloves
-
Weighing papers and boats
-
Pipette tips
-
Wipes used for cleaning spills
-
-
Place these items into a designated, robust, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[10][11]
-
This container must be clearly labeled for "Solid Hazardous Chemical Waste".
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including stock solutions, experimental media, and solvent rinses.
-
Use a dedicated, shatter-resistant (plastic is preferred), and chemically compatible waste container.[4]
-
Ensure the container has a secure, leak-proof screw cap.[12]
-
This container must be clearly labeled for "Liquid Hazardous Chemical Waste".
-
-
Sharps Waste:
Step 2: Waste Container Labeling
Accurate and complete labeling is a mandatory regulatory requirement.[5]
-
All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE" .[5]
-
The label must also include:
-
The full chemical name: "this compound"
-
A clear indication of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous/Organic solutions of this compound").
-
The date when waste was first added to the container (accumulation start date).
-
The primary hazard(s) associated with the waste (e.g., "Toxic", "Biologically Active").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store all labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA must be a secondary containment system, such as a tray, capable of holding the contents of the largest container.[11]
-
Keep waste containers securely closed at all times, except when adding waste.[4]
-
Do not mix incompatible waste streams within the SAA.[6]
Step 4: Arranging for Final Disposal
-
Once a waste container is full, or if the 12-month accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
The EHS department will work with a licensed professional waste disposal service to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[9][13][14][15]
IV. Experimental Protocols: Decontamination
For non-disposable equipment and surfaces that have come into contact with this compound, a thorough decontamination process is required.
Materials:
-
70% Ethanol (B145695) or Isopropanol
-
Detergent solution
-
Paper towels or absorbent pads
Procedure:
-
Initial Wipe-Down: Wearing full PPE, thoroughly wipe down the contaminated surface or equipment with a solvent such as 70% ethanol to solubilize and remove the compound.
-
Detergent Wash: Wash the surface/equipment again with a standard laboratory detergent solution to remove any residual solvent and compound.
-
Final Rinse: Rinse the surface/equipment with deionized water.
-
Waste Collection: All wipes, pads, and other materials used for decontamination must be collected and disposed of as solid hazardous chemical waste, as described in Section III.[10]
V. Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. danielshealth.com [danielshealth.com]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. proteogenix.science [proteogenix.science]
Safeguarding Your Research: Essential Safety Protocols for Handling BCR-ABL-IN-2
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with BCR-ABL-IN-2. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent BCR-ABL1 tyrosine kinase inhibitor.[1][2] As with many kinase inhibitors, it should be handled with a high degree of caution, treating it as a potentially hazardous compound. The following guidelines are based on best practices for handling potent, research-grade small molecules and are intended to minimize exposure risk.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound. Given the absence of a specific Safety Data Sheet, these recommendations are based on guidelines for similar potent kinase inhibitors.[3][4][5]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated, disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash risk exists. Body Protection: Standard lab coat. Ventilation: Certified chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat. |
Operational Plan: Handling and Disposal Workflow
A structured workflow is critical for the safe management of this compound from receipt to disposal. All manipulations of the solid compound and concentrated solutions should be performed in a designated area, within a certified chemical fume hood, to prevent contamination.[3][5]
Caption: Workflow for safe handling and disposal of this compound.
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, pipette tips, tubes) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a dedicated, labeled, and sealed hazardous waste container.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, serological pipettes) in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
